N-1,3-benzothiazol-2-yl-2-chloroacetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUZFXFDVGLPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358849 | |
| Record name | N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3028-02-2 | |
| Record name | N-(1,3-Benzothiazol-2-yl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-1,3-benzothiazol-2-yl-2-chloroacetamide (CAS: 3028-02-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-1,3-benzothiazol-2-yl-2-chloroacetamide is a synthetic compound belonging to the benzothiazole class of heterocyclic molecules. Benzothiazoles are characterized by a benzene ring fused to a thiazole ring and are a significant scaffold in medicinal chemistry. This core structure is found in numerous compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The title compound, featuring a reactive chloroacetamide group, serves as a key intermediate for the synthesis of various derivatives and has demonstrated notable biological potential, particularly in the realms of anticancer and antimicrobial research. This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and the experimental protocols used for its evaluation.
Chemical Properties and Structure
This compound is a chloroacetyl-substituted benzothiazole derivative. The planar benzothiazole ring system is a critical feature for its biological activity.
| Property | Value |
| CAS Number | 3028-02-2 |
| Molecular Formula | C₉H₇ClN₂OS |
| Molecular Weight | 226.68 g/mol |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-chloroacetamide |
| Synonyms | 2-(Chloroacetylamino)benzothiazole, N-Benzothiazol-2-yl-2-chloro-acetamide |
| Appearance | White to pinkish crystalline powder |
| Melting Point | 136–165 °C (Varies with purity and synthetic method)[1][2] |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)NC(=O)CCl |
| InChI Key | CMUZFXFDVGLPGO-UHFFFAOYSA-N |
Synthesis and Reaction Mechanisms
The primary and most common method for synthesizing this compound is through the chloroacetylation of 2-aminobenzothiazole. This reaction involves the nucleophilic attack of the amino group of 2-aminobenzothiazole on the electrophilic carbonyl carbon of chloroacetyl chloride.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
A standard laboratory procedure for the synthesis is as follows:
-
Dissolution : Dissolve 2-amino-1,3-benzothiazole (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF) in a round-bottom flask.
-
Addition of Base : Add a base, typically sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (3 equivalents), to the mixture.
-
Cooling : Cool the stirred mixture to a low temperature, typically around 5 °C, using an ice bath.
-
Addition of Chloroacetyl Chloride : After stirring for approximately 30 minutes, slowly add chloroacetyl chloride (1.5 equivalents) dropwise to the reaction mixture, maintaining the low temperature.
-
Reaction : Allow the reaction to proceed for several hours under reflux conditions or at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up : Once the reaction is complete, pour the mixture into ice-cold water.
-
Purification : The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield the final product.
This compound's reactive chloroacetyl group makes it a valuable intermediate for further chemical modifications, such as amination reactions with hydrazine hydrate to produce derivatives like N-(1,3-benzothiazol-2-yl)-2-hydrazinylacetamide.
Biological Activities and Potential Applications
This compound and its derivatives have been investigated for several biological activities, primarily focusing on their potential as antimicrobial and anticancer agents.
Antimicrobial Activity
Benzothiazole derivatives are known to possess significant antibacterial and antifungal properties. Studies have shown that this compound exhibits activity against various bacterial strains.[3][4] While specific MIC values for the parent compound are not widely reported in the cited literature, derivatives have shown potent activity. For instance, certain benzothiazole amides have displayed MIC values ranging from 3.91 to 125 µg/mL against strains like E. coli and S. aureus.[5]
Hypothesized Mechanism of Antibacterial Action: The antibacterial action of benzothiazole derivatives is thought to be multifaceted.[6][7] Potential mechanisms include:
-
Enzyme Inhibition : Inhibition of crucial bacterial enzymes such as DNA gyrase, dihydrofolate reductase (DHFR), and dihydropteroate synthase, which are essential for DNA replication and folic acid synthesis.[6][7]
-
Cell Wall/Membrane Disruption : Interference with cell wall synthesis or perturbation of the bacterial cell membrane, leading to cell lysis.[5]
Caption: Potential antibacterial mechanisms of benzothiazole derivatives.
Anticancer Activity
The benzothiazole scaffold is a key feature in several compounds with potent anticancer activity. This compound and its derivatives have demonstrated significant cytotoxicity against various human cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and pancreatic cancer (PANC-1).[8][9] While specific IC₅₀ values for the parent compound are sparse, a study on its N-methyl piperazine derivative showed an IC₅₀ value of 51.97 µg/mL against MCF-7 cells.[9]
Hypothesized Mechanism of Anticancer Action: The anticancer effects of benzothiazole derivatives are believed to stem from multiple mechanisms:[10][11][12]
-
Induction of Apoptosis : Triggering programmed cell death in cancer cells is a primary mechanism. This can be initiated by increasing reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic genes.[11][13]
-
Enzyme and Receptor Inhibition : Benzothiazoles can inhibit key proteins involved in cancer progression, such as tyrosine kinases, cyclin-dependent kinases (CDKs), and the Epidermal Growth Factor Receptor (EGFR).[11][12]
-
Signaling Pathway Modulation : They can interfere with critical signaling pathways like PI3K/Akt/mTOR, JAK/STAT, and ERK/MAPK, which regulate cell growth, proliferation, and survival.[11]
Caption: Potential anticancer mechanisms of benzothiazole derivatives.
Standardized Experimental Protocols
Protocol for Broth Microdilution MIC Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a specific bacterium.[14][15][16]
-
Preparation of Compound : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a range of concentrations. The final volume in each well should be 100 µL.
-
Preparation of Inoculum : Grow the test bacterial strain overnight on an agar plate. Suspend isolated colonies in broth to match a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation : Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 200 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation : Incubate the plate at 37°C for 18-24 hours.
-
Interpretation : The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for MTT Cytotoxicity Assay
This colorimetric assay measures the reduction of cell viability in response to the compound.[17][18][19][20][21]
-
Cell Seeding : Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat the cells with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium) and incubate for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
MTT Addition : After the incubation period, remove the medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation : Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Conclusion and Future Perspectives
This compound is a versatile chemical entity with a foundation in the medicinally significant benzothiazole scaffold. Its demonstrated biological activities, particularly against cancer cell lines and pathogenic bacteria, highlight its potential as a lead compound in drug discovery. The reactive chloroacetamide moiety provides a convenient handle for the synthesis of diverse chemical libraries, allowing for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on elucidating the precise molecular targets and mechanisms of action, conducting in-depth quantitative analysis of its biological effects, and exploring its efficacy in in vivo models to further validate its therapeutic potential.
References
- 1. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jchr.org [jchr.org]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. protocols.io [protocols.io]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT (Assay protocol [protocols.io]
An In-depth Technical Guide to N-1,3-benzothiazol-2-yl-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular structure, properties, synthesis, and known biological activities of N-1,3-benzothiazol-2-yl-2-chloroacetamide. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Molecular Structure and Properties
This compound is a synthetic organic compound featuring a benzothiazole core structure linked to a chloroacetamide group.[1] The benzothiazole moiety, a bicyclic system containing fused benzene and thiazole rings, is a well-known scaffold in medicinal chemistry, recognized for its role in various biologically active compounds.[2] The reactive chloroacetyl group makes it a valuable intermediate for further chemical modifications.[1]
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | [1] |
| CAS Number | 3028-02-2 | [1][2] |
| Molecular Formula | C₉H₇ClN₂OS | [1] |
| Molecular Weight | 226.68 g/mol | [1][2] |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)NC(=O)CCl | [1] |
| InChI Key | CMUZFXFDVGLPGO-UHFFFAOYSA-N | [1][2] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 156.5–159.3 °C | [2] |
| Density (Predicted) | 1.503 g/cm³ | [3] |
| XLogP3 (Predicted) | 2.4 | [3] |
| Topological Polar Surface Area | 70.2 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 |[3] |
Experimental Protocols: Synthesis
The primary route for synthesizing this compound is through the chloroacetylation of 2-aminobenzothiazole.[1][2] This reaction serves as a foundational method for producing this and related compounds for further study.
Detailed Methodology: Chloroacetylation of 2-Aminobenzothiazole
This protocol is a representative synthesis based on established literature.[1][2][4]
-
Materials:
-
2-amino-1,3-benzothiazole
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Acetone or Chloroform
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-1,3-benzothiazole (1 equivalent) and a base such as sodium bicarbonate (3 equivalents) in a suitable solvent like acetone (e.g., 100 mL per gram of starting material).[4]
-
Cool the stirred mixture to approximately 5 °C using an ice bath.[4]
-
After stirring for 30 minutes at this temperature, slowly add chloroacetyl chloride (1.5 equivalents) dropwise to the reaction mixture.[4]
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure the reaction goes to completion.[1] The progress can be monitored using Thin Layer Chromatography (TLC).
-
After cooling, the solvent is typically removed under reduced pressure. The resulting crude solid is then poured into ice water to precipitate the product fully.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[1]
-
Biological Activity and Potential Applications
This compound and its derivatives have been investigated for various biological activities, primarily focusing on their potential as antimicrobial and antitumor agents.[1]
Antimicrobial Activity
Derivatives of this compound have demonstrated notable antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[2] The proposed mechanism of action, while not definitively proven, is hypothesized to involve the inhibition of bacterial protein synthesis or interference with cell wall integrity.[2]
Table 2: Antimicrobial Activity of Related Benzothiazole Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level | Source |
|---|---|---|---|
| Staphylococcus aureus | 0.5 - 4 µg/mL | Strongly bactericidal | [2] |
| Escherichia coli | 8 - 32 µg/mL | Moderately effective | [2] |
| Methicillin-resistant S. aureus (MRSA) | 1 - 16 µg/mL | Effective | [2] |
Note: The data presented is for derivatives of this compound and illustrates the potential of this chemical class.
Antitumor Activity
Several studies have evaluated benzothiazole derivatives for their antiproliferative effects against various human cancer cell lines.[1] The core structure is considered a key pharmacophore for inducing cytotoxicity in cancer cells.
Table 3: In Vitro Antitumor Activity of a Benzothiazole Derivative (BZ-II)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Source |
|---|---|---|---|
| MCF-7 | Human Breast Cancer | 267.401 | [5] |
Note: The data is for a derivative, N-(1,3-benzothiazol-2-yl)-2-(4-benzoylpiperazin-1-yl)acetamide (BZ-II), synthesized from the target compound.
Spectroscopic Characterization Data
Characterization of this compound is typically performed using standard spectroscopic methods. While comprehensive spectral data from open literature is limited, key data points have been reported.
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Source |
|---|---|---|
| 3404 | N-H stretching | [6] |
| 2925 | C-H stretching | [6] |
| 1600 | C=O stretching (Amide I) | [6] |
| 1583 | Aromatic ring C=C stretching | [6] |
| 1457 | Thiazole ring C=N stretching | [6] |
| 720 | C-S-C stretching | [6] |
| 631 | C-Cl stretching |[6] |
Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts Disclaimer: The following NMR data are predicted ranges based on standard chemical shift tables and data from similar structures. Experimental values may vary based on solvent and other conditions.
| ¹H NMR | Predicted δ (ppm) | Assignment |
| Aromatic | 7.0 - 8.0 | Protons on the benzothiazole ring system |
| Amide | 9.0 - 12.0 (broad) | -NH proton |
| Aliphatic | 4.0 - 4.5 | -CH₂-Cl protons |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Carbonyl | 165 - 175 | C=O carbon |
| Aromatic/Heterocyclic | 110 - 160 | Carbons of the benzothiazole ring |
| Aliphatic | 40 - 50 | -CH₂-Cl carbon |
Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
-
GHS Hazard Statements:
-
Pictograms: Corrosive, Irritant.[1]
-
Handling: Should be handled only by trained professionals in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
This document summarizes the current technical knowledge on this compound. It serves as a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications, warranting further investigation by the scientific community.
References
Unraveling the Molecular Mysteries: A Technical Guide to the Putative Mechanisms of Action of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document collates available scientific information on the potential mechanisms of action of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide. It is important to note that while this compound has been synthesized and investigated in several contexts, detailed mechanistic studies specifically elucidating its core biological activities are not extensively available in peer-reviewed literature. Therefore, this guide presents hypothesized mechanisms based on the well-documented activities of its constituent chemical scaffolds: the benzothiazole ring system and the chloroacetamide moiety. All presented pathways and targets should be considered putative and require experimental validation for this specific molecule.
Executive Summary
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide is a synthetic molecule integrating two biologically active pharmacophores: a benzothiazole core and a reactive chloroacetamide side chain. This unique combination suggests a multi-target potential, likely encompassing anticancer, antibacterial, and antifungal activities. This technical guide synthesizes the current understanding of related compounds to propose potential mechanisms of action, provides relevant quantitative data from analogous compounds, details pertinent experimental protocols for mechanistic investigation, and visualizes the hypothesized signaling pathways.
Hypothesized Mechanisms of Action
Based on the known bioactivities of benzothiazole and chloroacetamide derivatives, the mechanism of action for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide is likely multifaceted.
Anticancer Activity
The benzothiazole nucleus is a privileged scaffold in oncology research, with derivatives known to target several key pathways in cancer progression.[1][2]
Many benzothiazole-containing compounds are potent inhibitors of tyrosine kinases, which are critical regulators of cell growth, proliferation, and survival.[1] Overexpression or mutation of kinases like the Epidermal Growth Factor Receptor (EGFR) is a hallmark of many cancers. N-(1,3-benzothiazol-2-yl)-2-chloroacetamide may act as an ATP-competitive inhibitor at the kinase domain of receptors like EGFR, blocking downstream signaling cascades such as the PI3K/AKT and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.
Benzothiazole derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[2] This can be triggered by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade. The chloroacetamide moiety, being an electrophilic group, could also contribute to cellular stress and ROS production.
Disruption of DNA replication is a cornerstone of chemotherapy. Some benzothiazole analogues function as topoisomerase inhibitors, interfering with the enzymes responsible for managing DNA topology during replication and transcription, leading to DNA damage and cell death.[1]
Antibacterial Activity
The antibacterial potential of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide can be attributed to the combined effects of the benzothiazole ring and the reactive chloroacetamide group.
Benzothiazole derivatives have been identified as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication, repair, and recombination.[3] By binding to the ATP-binding site of the GyrB subunit, these compounds can prevent the negative supercoiling of bacterial DNA, leading to a cessation of replication and bacterial cell death.
The initial hypothesis for the antibacterial action of some benzothiazoles included the interference with cell wall synthesis.[4] While DNA gyrase is a more recently identified target, the possibility of effects on cell wall integrity remains.
General Mechanism: Covalent Inhibition via Chloroacetamide
The 2-chloroacetamide group is a known alkylating agent. The electrophilic carbon bearing the chlorine atom can react with nucleophilic residues, particularly the sulfhydryl group of cysteine, in proteins.[5] This allows for the potential for irreversible, covalent inhibition of target enzymes, which can lead to high potency and prolonged duration of action.
Chloroacetamides are well-characterized inhibitors of VLCFA elongase systems, with potent herbicidal and potential antifungal activities.[6] These enzyme complexes are crucial for the synthesis of fatty acids with more than 18 carbon atoms, which are essential components of cellular membranes. Inhibition of VLCFA synthesis can disrupt membrane integrity and function, leading to cell death. This mechanism is particularly relevant for potential antifungal activity.
Quantitative Data on Related Compounds
While specific quantitative data for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide is scarce, the following tables summarize the activity of structurally related benzothiazole and chloroacetamide derivatives against various biological targets.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Target/Cell Line | Activity Type | Value | Reference |
| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamide | Various Cancer Cell Lines | Antitumor Potential | Not specified | [7] |
| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamide | CCRF-CEM (leukemia) | CC50 | 12 ± 2 µM | [7] |
| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio) acetamide | CCRF-CEM (leukemia) | CC50 | 8 ± 1 µM | [7] |
| Pyridine containing benzothiazole derivative | HCT-116, MCF-7, HUH-7 | GI50 | 7.9 µM, 9.2 µM, 3.1 µM | [8] |
Table 2: Enzyme Inhibition by Chloroacetamide and Benzothiazole Derivatives
| Compound Class/Derivative | Target Enzyme | Activity Type | Value | Reference |
| Chloroacetamides | Very-long-chain fatty acid (VLCFA) elongase | I50 | 10 to 100 nM | [6] |
| Benzothiazole Derivative (Compound 1) | EGFR-TK | % Inhibition (at 100 µM) | 70.58 | [1] |
| Benzothiazole Derivative (Compound 4) | NCI-H522 | GI50 | 22.3 nM | [1] |
Experimental Protocols
To investigate the hypothesized mechanisms of action for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, the following experimental protocols for key assays are provided.
In Vitro EGFR Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compound dissolved in DMSO
-
96-well plates
-
Plate reader for luminescence or radioactivity detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, diluted inhibitor, and peptide substrate.
-
Initiate the reaction by adding the EGFR enzyme.
-
Allow a pre-incubation period of 10 minutes at room temperature.
-
Start the kinase reaction by adding ATP.
-
Incubate for 30-60 minutes at room temperature.
-
Terminate the reaction and quantify the phosphorylated substrate using an appropriate method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the IC50 value from the dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Bacterial DNA Gyrase Inhibition Assay
Objective: To determine the inhibitory effect of the compound on the supercoiling activity of DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Gyrase assay buffer (containing ATP, MgCl₂, KCl, DTT)
-
Test compound dissolved in DMSO
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, relaxed plasmid DNA, and serial dilutions of the test compound.
-
Add DNA gyrase to initiate the reaction.
-
Incubate at 37°C for 1 hour.
-
Stop the reaction by adding a stop buffer (containing SDS and a loading dye).
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining. The inhibition of supercoiling will result in a decrease in the faster-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.
-
Determine the IC50 value based on the concentration-dependent inhibition of supercoiling.
Visualizations of Hypothesized Pathways
The following diagrams, generated using the DOT language, illustrate the potential signaling pathways and mechanisms of action of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.
References
- 1. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 4. N-1,3-benzothiazol-2-yl-2-chloroacetamide | 3028-02-2 | Benchchem [benchchem.com]
- 5. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of new benzothiazole-based inhibitors of breakpoint cluster region-Abelson kinase including the T315I mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of N-1,3-Benzothiazol-2-yl-2-chloroacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-1,3-benzothiazol-2-yl-2-chloroacetamide. Due to the limited availability of publicly accessible, complete spectral datasets for this specific molecule, this guide combines reported data, information from analogous structures, and predicted values to offer a robust analytical profile. The information herein is intended to support research and development activities in medicinal chemistry and related fields.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonym: N-(2-benzothiazolyl)-2-chloroacetamide
-
CAS Number: 3028-02-2
-
Molecular Formula: C₉H₇ClN₂OS
-
Molecular Weight: 226.68 g/mol [1]
-
Appearance: Crystalline solid[2]
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic-H (4H) | 7.20 - 8.10 | Multiplet | The four protons on the benzothiazole ring are expected to appear as a complex multiplet. |
| -NH- (1H) | 12.0 - 12.5 | Singlet (broad) | The amide proton is typically broad and appears at a high chemical shift. |
| -CH₂- (2H) | 4.2 - 4.5 | Singlet | The methylene protons adjacent to the chlorine and carbonyl group will be deshielded. |
Note: Predicted values are based on the analysis of structurally similar compounds and established NMR principles. The exact chemical shifts can vary depending on the solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (Amide) | 165.0 - 168.0 | The carbonyl carbon of the amide group. |
| C=N (Thiazole) | 155.0 - 158.0 | The carbon atom of the imine group within the thiazole ring. |
| Aromatic-C | 120.0 - 150.0 | Multiple peaks corresponding to the carbons of the benzene ring. |
| -CH₂- | 40.0 - 45.0 | The methylene carbon atom. |
Note: These are predicted values and may be influenced by the solvent and specific experimental setup.
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group | Type of Vibration |
| ~3404 | N-H | Stretching |
| ~2925 | C-H (aromatic) | Stretching |
| ~1600 | C=O (amide) | Stretching |
| ~1583 | C=C (aromatic) | Stretching |
| ~1457 | C=N (thiazole) | Stretching |
| ~720 | C-S-C | Stretching |
| ~631 | C-Cl | Stretching |
Note: Data is based on the reported values for the closely related compound N-(benzothiazol-2-yl)chloroethanamide.
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| ~226 | [M]⁺ (Molecular ion) |
| ~181 | [M - Cl]⁺ |
| ~150 | [Benzothiazol-2-amine]⁺ |
| ~77 | [C₆H₅]⁺ |
Note: Fragmentation patterns are predicted based on common fragmentation pathways for similar chemical structures.
Experimental Protocols
Synthesis of this compound
A common synthetic route involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride.[2]
-
Reaction Setup: Dissolve 2-aminobenzothiazole in a suitable solvent such as acetone or chloroform in a round-bottom flask.
-
Addition of Reagent: Cool the solution in an ice bath and add chloroacetyl chloride dropwise with constant stirring. A base like potassium carbonate may be added to neutralize the HCl formed during the reaction.[2]
-
Reaction: Allow the mixture to stir at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Workup: Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent like ethanol to obtain the final product.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For ¹H NMR, a sufficient number of scans (e.g., 16-32) should be performed to achieve a good signal-to-noise ratio. For ¹³C NMR, more scans will likely be necessary.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr disk.
-
Data Acquisition: Place the KBr disk in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.[3]
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via liquid chromatography. For EI, the sample is introduced through a direct insertion probe.[4] Acquire the mass spectrum over a suitable m/z range.
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound. High-resolution mass spectrometry can be used to determine the exact mass and elemental composition.[5]
Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
An In-depth Technical Guide to the Synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
This technical guide provides a comprehensive overview of the synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, a benzothiazole derivative with notable biological activities, including antimicrobial and antitumor properties.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Synthesis Pathway
The primary and most widely reported method for synthesizing N-(1,3-benzothiazol-2-yl)-2-chloroacetamide is through the chloroacetylation of 2-aminobenzothiazole.[1][2] This reaction involves the nucleophilic attack of the amino group of 2-aminobenzothiazole on the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
The overall chemical transformation is as follows:
Caption: General synthesis pathway for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for the synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide from various sources.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₉H₇ClN₂OS | [1][3] |
| Molecular Weight | 226.68 g/mol | [3] |
| Melting Point | 156.5–159.3 °C | [2] |
| Reported Yield | 78% | [4] |
Detailed Experimental Protocols
Several variations of the experimental protocol for the synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide have been reported. Below are detailed methodologies from the literature.
Protocol 1: Using Sodium Bicarbonate in Acetone [5]
-
Reaction Setup: A mixture of 2-amino-1,3-benzothiazole (0.100 g) and sodium bicarbonate (3 equivalents) in acetone (10 mL) is stirred in a flask at 5 °C.
-
Addition of Reagent: After stirring for 30 minutes, chloroacetyl chloride (1.5 equivalents) is added to the mixture.
-
Reaction Progression: The reaction is monitored for its completion.
-
Work-up and Purification: The product is isolated and purified, typically through recrystallization.
Protocol 2: Using a Base in Chloroform [1]
-
Reaction Setup: 2-aminobenzothiazole is mixed with potassium carbonate in chloroform.
-
Addition of Reagent: Chloroacetyl chloride is added to the mixture.
-
Reaction Conditions: The reaction mixture is refluxed for several hours.
-
Work-up and Purification: The final product is purified by recrystallization.
Protocol 3: Reaction in Benzene [4]
-
Reaction Setup: The substituted benzothiazole (0.01 mol) is dissolved in benzene (25 mL) and stirred for 30 minutes at 0-5 °C.
-
Addition of Reagent: Chloroacetyl chloride (0.8 mL, 0.01 mol) is added dropwise over 2 hours.
-
Reaction Conditions: The mixture is heated at reflux for 2 hours.
-
Work-up and Purification: The solvent is removed by distillation, and the resulting crude solid is recrystallized from methanol.
Experimental Workflow
The general workflow for the synthesis, work-up, and purification of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide can be visualized as follows:
Caption: A generalized experimental workflow for the synthesis of the target compound.
Further Reactions
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide can serve as a precursor for the synthesis of other derivatives. For instance, it can be reacted with hydrazine hydrate to produce N-(1,3-benzothiazol-2-yl)-2-hydrazinylacetamide.[1][2] This highlights its utility as a versatile intermediate in the development of new chemical entities.
References
An In-depth Technical Guide on the Solubility of N-1,3-benzothiazol-2-yl-2-chloroacetamide in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility characteristics of the compound N-1,3-benzothiazol-2-yl-2-chloroacetamide. Due to its relevance in medicinal chemistry, understanding its solubility in various organic solvents is crucial for its synthesis, purification, and formulation. This document compiles available qualitative solubility information and presents a standardized experimental protocol for the quantitative determination of its solubility. A logical workflow for this experimental procedure is also provided.
Introduction
This compound is a derivative of benzothiazole, a heterocyclic compound that forms the core of many pharmacologically active molecules. The biological activities of benzothiazole derivatives are of significant interest in drug discovery. The solubility of a compound is a critical physicochemical property that influences its bioavailability, processability, and formulation. This guide provides an overview of the known solubility of this compound in organic solvents based on available literature.
Solubility Data
A comprehensive review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound. However, qualitative information can be inferred from its synthesis and purification procedures.
Table 1: Qualitative Solubility of this compound in Various Organic Solvents
| Organic Solvent | Solubility Indication | Context of Use | Citation |
| Dimethylformamide (DMF) | Soluble | Used as a solvent in synthesis.[1][2] | |
| Chloroform | Soluble | Employed as a solvent during synthesis.[3] | |
| Benzene | Soluble | Utilized as a solvent in synthesis procedures.[4][5] | |
| Methanol | Soluble, particularly when heated | Frequently used for recrystallization, indicating good solubility at higher temperatures and lower solubility at room temperature.[1] | |
| Ethanol | Soluble, particularly when heated | A common solvent for purification by recrystallization.[1][6] | |
| Dichloromethane | Soluble | Mentioned as a suitable solvent.[4] | |
| Acetone | Soluble | Used as a reaction medium.[2] | |
| Water | Limited Solubility | General observation for similar organic compounds. |
It is important to note that while the use of a solvent for synthesis or recrystallization implies solubility, it does not provide information on the precise concentration at which the compound dissolves at a given temperature.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method. This is a standard and widely accepted method for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Glass vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent. These will be used to create a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Using the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.
-
Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Conclusion
References
- 1. This compound | 3028-02-2 | Benchchem [benchchem.com]
- 2. tsijournals.com [tsijournals.com]
- 3. Buy this compound | 3028-02-2 [smolecule.com]
- 4. 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | 3268-75-5 | Benchchem [benchchem.com]
- 5. jetir.org [jetir.org]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
"N-1,3-benzothiazol-2-yl-2-chloroacetamide" physical properties
An In-depth Technical Guide to the Physical Properties of N-1,3-Benzothiazol-2-yl-2-chloroacetamide
Introduction
This compound is a derivative of benzothiazole that has garnered significant interest within the medicinal chemistry landscape.[1][2] Its structural framework, featuring a bicyclic system composed of a fused benzene and thiazole ring, is a key contributor to its diverse biological activities.[1][2] This compound serves as a crucial intermediate in the synthesis of novel therapeutic agents, including potential multitarget antidiabetic drugs and compounds with antimicrobial and antitumor properties.[1][2] This technical guide provides a comprehensive overview of its physical properties, experimental protocols for its synthesis, and a visualization of the synthetic pathway.
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its application in research and drug development. These properties influence its reactivity, formulation, and pharmacokinetic profile. A summary of its key physical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClN₂OS | [2] |
| Molecular Weight | 226.68 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 156.5–159.3 °C (may vary based on synthesis and purity) | [1] |
| Topological Polar Surface Area (TPSA) | 70.2 Ų | [3] |
| XLogP3 | 2.4 - 2.5 | [3][4] |
| InChI Key | CMUZFXFDVGLPGO-UHFFFAOYSA-N | [2] |
| CAS Number | 3028-02-2 | [1][2] |
Spectral Data
Characterization of this compound is typically confirmed through various spectroscopic methods. While specific spectral data from a single definitive source is not provided, synthesis literature consistently relies on IR, ¹H-NMR, and ¹³C-NMR to verify the structure of this and closely related compounds.[5]
-
¹H NMR: Proton NMR is used to confirm the presence of aromatic protons on the benzothiazole ring system and the methylene protons of the chloroacetamide group.[6]
-
¹³C NMR: Carbon NMR provides information on the carbon framework of the molecule, including the carbonyl carbon of the amide and the carbons within the benzothiazole core.[7]
-
IR Spectroscopy: Infrared spectroscopy is employed to identify key functional groups, such as the N-H and C=O stretching vibrations of the amide group and the C-Cl bond.
Experimental Protocols
The synthesis of this compound is a well-established procedure in organic synthesis, primarily involving the acylation of 2-aminobenzothiazole.
General Synthesis Protocol: Chloroacetylation of 2-Aminobenzothiazole
This protocol describes a common method for synthesizing the title compound.[2][8]
Materials:
-
2-Aminobenzothiazole
-
Chloroacetyl chloride
-
Acetone or Chloroform (as solvent)
-
Potassium carbonate or Sodium bicarbonate (as base)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 2-aminobenzothiazole in a suitable solvent such as acetone or chloroform in a reaction flask.[2][8]
-
Add a base, like potassium carbonate, to the mixture.[2]
-
Cool the mixture in an ice bath.
-
Add chloroacetyl chloride dropwise to the cooled solution while stirring.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours (e.g., 9-10 hours) to ensure the reaction goes to completion.[2][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.[8]
-
Add water to the residue to precipitate the crude product.[8]
-
Stir the mixture for approximately 30 minutes, then collect the solid product by filtration.[8]
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield this compound as a solid.[9]
Visualized Experimental Workflow
The following diagram illustrates the synthetic workflow for this compound.
Caption: Synthesis workflow for this compound.
References
- 1. This compound | 3028-02-2 | Benchchem [benchchem.com]
- 2. Buy this compound | 3028-02-2 [smolecule.com]
- 3. N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide | C9H7ClN2OS | CID 16205187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. jchr.org [jchr.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(1,3-Benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of N-1,3-benzothiazol-2-yl-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information on the safety, handling, and experimental use of N-1,3-benzothiazol-2-yl-2-chloroacetamide, a heterocyclic compound with significant potential in medicinal chemistry. The information is intended for use by trained professionals in a laboratory or research setting.
Chemical and Physical Properties
This compound is a solid, chloroacetyl-substituted benzothiazole derivative. The benzothiazole moiety, a bicyclic structure containing a benzene ring fused to a thiazole ring, is crucial for its biological activity.[1]
| Property | Value | Reference |
| CAS Number | 3028-02-2 | [1][2] |
| Molecular Formula | C₉H₇ClN₂OS | [2] |
| Molecular Weight | 226.68 g/mol | [2] |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | [2] |
| Melting Point | 156.5–159.3°C (may vary with synthesis conditions) | [1] |
| Appearance | Crystalline solid | [2] |
Safety and Handling
GHS Hazard Identification
| Hazard Class | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | GHS05 (Corrosion) |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Precautionary Measures and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
| Precaution | Description |
| Engineering Controls | Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |
| Hygiene | Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. |
First Aid Measures
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |
Fire-Fighting Measures
| Aspect | Procedure |
| Extinguishing Media | Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide. |
| Specific Hazards | Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen chloride. |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |
Accidental Release Measures
| Action | Procedure |
| Personal Precautions | Evacuate personnel from the area. Wear appropriate PPE as described in section 2.2. Avoid breathing dust. |
| Environmental Precautions | Prevent entry into drains and waterways. |
| Containment and Cleanup | Carefully sweep up the spilled solid material, avoiding dust generation. Place in a sealed, labeled container for disposal. |
Storage and Disposal
| Condition | Recommendation |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis via chloroacetylation of 2-amino-1,3-benzothiazole.[1][2]
Materials:
-
2-amino-1,3-benzothiazole
-
Chloroacetyl chloride
-
Sodium bicarbonate or Potassium carbonate
-
Acetone or Chloroform
-
Ethanol for recrystallization
Procedure:
-
Dissolve 2-amino-1,3-benzothiazole and a base (e.g., sodium bicarbonate, 3 equivalents) in a suitable solvent (e.g., acetone) in a round-bottom flask.
-
Cool the mixture to 0-5°C in an ice bath with stirring.
-
Slowly add chloroacetyl chloride (1.5 equivalents) dropwise to the cooled solution.
-
Continue stirring at a low temperature for approximately 30 minutes, then allow the reaction to proceed at room temperature for several hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and stir to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol.
References
Methodological & Application
Application Notes: Synthesis and Utility of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
Introduction
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide is a versatile synthetic intermediate derived from 2-aminobenzothiazole. The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1][2] This chloroacetamide derivative serves as a crucial building block for the synthesis of more complex molecules with diverse biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1][2][3] Its reactive chloroacetyl group readily participates in nucleophilic substitution reactions, making it an ideal starting point for generating libraries of novel compounds for drug discovery and development.[3][4]
Applications in Drug Development
-
Synthetic Intermediate: It is a key precursor for synthesizing various heterocyclic compounds, such as those containing thiazolidinone, azetidinone, or piperazine moieties, by reacting the active chlorine atom with different nucleophiles.[1][4][5]
-
Antimicrobial and Antifungal Agent: The compound itself and its derivatives have demonstrated significant activity against various bacterial and fungal strains.[1][3]
-
Anticancer Research: Benzothiazole derivatives are known for their potent anticancer activity, and N-(1,3-benzothiazol-2-yl)-2-chloroacetamide is a common starting material for novel agents targeting cancer cell lines.[1][3]
-
Enzyme Inhibition: This molecule is used to design inhibitors for specific enzymes that are implicated in various disease pathways.[1][3]
Experimental Protocols
This section details the generalized and specific protocols for the synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide via the acylation of 2-aminobenzothiazole with chloroacetyl chloride.
General Reaction Scheme:
Protocol 1: Synthesis using Triethylamine in Benzene
This protocol is adapted from a procedure that employs triethylamine as a base in a non-polar solvent.
Materials and Reagents:
-
2-Aminobenzothiazole
-
Chloroacetyl chloride
-
Triethylamine
-
Dry Benzene
-
Ethanol (for recrystallization)
-
Silica gel (for column chromatography)
-
Chloroform (as eluant)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzothiazole (e.g., 0.05 mole) and an equimolar amount of triethylamine (0.05 mole) in dry benzene (50 mL).
-
Cool the stirred solution in an ice bath.
-
Add chloroacetyl chloride (0.05 mole) dropwise to the cold solution, maintaining the temperature.
-
After the addition is complete, continue stirring the reaction mixture for approximately 6 hours at room temperature.
-
The precipitated triethylamine hydrochloride salt is removed by filtration.
-
The filtrate is then refluxed on a water bath for about 4 hours.
-
Concentrate the solution under reduced pressure.
-
The separated solid product is purified using column chromatography over silica gel with chloroform as the eluant.
-
The final product is recrystallized from ethanol to yield pure N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.
Protocol 2: Synthesis using Potassium Carbonate in Chloroform
This protocol utilizes a solid inorganic base and is conducted under reflux conditions.
Materials and Reagents:
-
2-Aminobenzothiazole-6-carboxylic acid (or 2-aminobenzothiazole)
-
Chloroacetyl chloride
-
Potassium Carbonate (K₂CO₃)
-
Chloroform
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Methanol (for recrystallization)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
To a round-bottom flask, add equimolar amounts of 2-aminobenzothiazole (e.g., 0.1 mole), chloroacetyl chloride (0.1 mole), and potassium carbonate (0.1 mole) in chloroform (30 mL).[6]
-
Heat the mixture to reflux and maintain for approximately 12 hours.[3][6]
-
After cooling, remove the excess solvent under vacuum.
-
Add water (50 mL) to the residue and stir.
-
Wash the resulting residue with a 5% NaHCO₃ solution (30 mL) followed by water (30 mL).[6]
-
Dry the crude product.
-
Recrystallize the solid from methanol to obtain the purified product.[6]
Data Presentation
Table 1: Comparison of Selected Synthesis Protocols
| Parameter | Protocol 1 (Modified from) | Protocol 2 (from[6]) | Protocol 3 (from[3]) | Protocol 4 (from[7]) |
| Starting Material | 2-Aminobenzothiazole | 2-Aminobenzothiazole-6-carboxylic acid | 2-Aminobenzothiazole | 2-Aminobenzothiazole |
| Acylating Agent | Chloroacetyl chloride | Chloroacetyl chloride | Chloroacetyl chloride | Chloroacetyl chloride |
| Base | Triethylamine | Potassium Carbonate | Potassium Carbonate | None specified (in Glacial Acetic Acid) |
| Solvent | Dry Benzene | Chloroform | Chloroform | Glacial Acetic Acid |
| Temperature | Ice-cold addition, then reflux | Reflux | Reflux | Not specified, poured on ice |
| Time | ~10 hours | ~12 hours | Several hours | Not specified |
| Reported Yield | 75% | 81% | Not specified | Not specified |
| Purification | Column Chromatography, Recrystallization | Washing, Recrystallization | Recrystallization | Recrystallization from aqueous ethanol |
Table 2: Physicochemical and Spectral Data for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClN₂OS | [3] |
| Molecular Weight | 226.68 g/mol | [8] |
| Appearance | Crystalline solid, Pink or Pale yellow powder | [3][6][9] |
| Melting Point | 136–140°C, 140-143°C, 156.5–159.3°C (varies with purity) | [8][9] |
| FT-IR (cm⁻¹) | ~3186 (N-H stretch), ~1697 (C=O stretch), ~2924 (CH₂ stretch) | [9] |
| ¹H-NMR (δ, ppm) | ~12.36 (s, 1H, amide NH), ~7.2-8.1 (m, 4H, Ar-H), ~4.48 (s, 2H, CH₂) | [9][10] |
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.
Utility as a Synthetic Intermediate
Caption: Role as an intermediate for synthesizing bioactive derivatives.
References
- 1. jchr.org [jchr.org]
- 2. mdpi.com [mdpi.com]
- 3. Buy N-1,3-benzothiazol-2-yl-2-chloroacetamide | 3028-02-2 [smolecule.com]
- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 3028-02-2 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for "N-1,3-benzothiazol-2-yl-2-chloroacetamide" synthesis
Application Note: Synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-(1,3-benzothiazol-2-yl)-2-chloroacetamide is a key synthetic intermediate derived from 2-aminobenzothiazole. The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, known for a wide range of biological activities including antimicrobial, anticancer, and enzyme inhibition properties.[1][2] The title compound serves as a versatile building block for the synthesis of more complex molecules by leveraging the reactivity of its chloroacetyl group for nucleophilic substitution and cyclization reactions.[3] Its demonstrated antimicrobial and potential antitumor activities make it a compound of interest for further drug discovery and development efforts.[2][3] This document provides a detailed, reproducible protocol for its synthesis and purification.
Physicochemical Properties
A summary of the key quantitative data for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide is presented below.
| Property | Value | Reference(s) |
| CAS Number | 3028-02-2 | [3][4] |
| Molecular Formula | C₉H₇ClN₂OS | [3][5][6] |
| Molecular Weight | 226.68 g/mol | [3][5][6] |
| Melting Point | 156.5–159.3 °C | [1] |
| Appearance | Crystalline solid | [3] |
| XLogP3 | 2.4 | [7] |
| H-Bond Donor Count | 1 | [7] |
| H-Bond Acceptor Count | 3 | [7] |
Experimental Protocol: Chloroacetylation of 2-Aminobenzothiazole
This protocol details the synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide via the chloroacetylation of 2-amino-1,3-benzothiazole. The procedure is based on established methods utilizing a mild base in an organic solvent.[1][8]
Materials and Equipment:
-
2-amino-1,3-benzothiazole
-
Chloroacetyl chloride
-
Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)[1][3]
-
Acetone (anhydrous)
-
Round-bottom flask (50 mL or appropriate size)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Thin-Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Reaction Setup:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1,3-benzothiazole (e.g., 0.100 g, 1 equivalent) in 10 mL of anhydrous acetone.
-
Add sodium bicarbonate (3 equivalents) to the solution.
-
Cool the flask in an ice bath to 5 °C and stir the mixture vigorously.[8]
-
-
Addition of Reagent:
-
After stirring the mixture for 30 minutes at 5 °C, add chloroacetyl chloride (1.5 equivalents) dropwise using a dropping funnel over a period of 10-15 minutes.[8] Maintain the temperature below 10 °C during the addition.
-
-
Reaction:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) until the starting material (2-aminobenzothiazole) is consumed.
-
-
Work-up and Isolation:
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice or cold water.
-
A precipitate will form. Stir the mixture for 15-20 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold water to remove any inorganic salts.
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent, such as aqueous ethanol.
-
Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Reheat to obtain a clear solution and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Synthesis Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.
References
- 1. N-1,3-benzothiazol-2-yl-2-chloroacetamide | 3028-02-2 | Benchchem [benchchem.com]
- 2. jchr.org [jchr.org]
- 3. Buy this compound | 3028-02-2 [smolecule.com]
- 4. N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLOROACETAMIDE | 3028-02-2 [amp.chemicalbook.com]
- 5. N-(2,1-Benzisothiazole-3-yl)-2-chloroacetamide | C9H7ClN2OS | CID 16205187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: N-1,3-Benzothiazol-2-yl-2-chloroacetamide as a Versatile Intermediate for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of N-1,3-benzothiazol-2-yl-2-chloroacetamide as a key intermediate in the synthesis of diverse heterocyclic compounds with significant biological potential. The protocols outlined below are based on established literature and offer detailed methodologies for the preparation of various heterocyclic systems, including imidazole, triazine, and thiazolidinone derivatives. The associated biological activity data, particularly antimicrobial and anticancer properties, are summarized to highlight the therapeutic potential of the synthesized compounds.
Introduction
This compound is a reactive building block that serves as a valuable precursor for the construction of a wide array of heterocyclic scaffolds. The presence of a reactive chloroacetyl group attached to the privileged benzothiazole nucleus allows for facile nucleophilic substitution and cyclization reactions, leading to the formation of novel drug-like molecules. The benzothiazole moiety itself is a well-known pharmacophore, and its incorporation into larger heterocyclic systems has been shown to impart a range of biological activities, including antimicrobial, antifungal, and anticancer effects. These notes are intended to guide researchers in leveraging this versatile intermediate for the discovery and development of new therapeutic agents.
Synthesis of this compound
The synthesis of the title intermediate is a straightforward and high-yielding process.
Experimental Protocol:
A mixture of 2-amino-1,3-benzothiazole (0.1 mol) and an appropriate base such as sodium bicarbonate (0.3 mol) or potassium carbonate (0.1 mol) is stirred in a suitable solvent like acetone (100 mL) or chloroform at a reduced temperature (5 °C). Chloroacetyl chloride (0.15 mol) is then added dropwise to the stirring mixture. After the addition is complete, the reaction is stirred for an additional 30 minutes at low temperature and then refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude solid is purified by recrystallization from a suitable solvent such as methanol or ethanol to afford this compound as a solid.[1][2][3]
Table 1: Synthesis and Characterization of this compound [1][2]
| Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Amino-1,3-benzothiazole | Chloroacetyl chloride, Sodium bicarbonate | Acetone | High | 156.5–159.3 | C₉H₇ClN₂OS | 226.68 |
Application in Heterocyclic Synthesis
This compound serves as a key starting material for the synthesis of various five- and six-membered heterocyclic compounds through reactions with different nucleophiles.
Synthesis of Imidazole Derivatives
The reaction of this compound with urea or thiourea leads to the formation of imidazole-2-one and imidazole-2-thione derivatives, respectively.
Caption: Synthesis of Imidazole Derivatives.
A mixture of this compound (0.01 mol) and urea or thiourea (0.01 mol) in a suitable solvent is refluxed for several hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed, and recrystallized to yield the desired imidazole derivative.
Table 2: Synthesis and Characterization of Imidazole Derivatives
| Product Name | Reactant | Yield (%) | Melting Point (°C) |
| 4-(1,3-Benzothiazol-2-ylamino)-1,5-dihydro-2H-imidazol-2-one | Urea | - | - |
| 4-(1,3-Benzothiazol-2-ylamino)-1,5-dihydro-2H-imidazol-2-thione | Thiourea | - | - |
| Note: Specific yield and melting point data were not available in the searched literature. |
Synthesis of Triazine Derivatives
Condensation of this compound with semicarbazide or thiosemicarbazide results in the formation of triazin-3-one and triazine-3-thione derivatives.
Caption: Synthesis of Triazine Derivatives.
To a solution of this compound (0.01 mol) in an appropriate solvent, semicarbazide or thiosemicarbazide (0.01 mol) is added. The mixture is then refluxed for a specified period. Upon cooling, the solid product is collected by filtration, washed, and purified by recrystallization.
Table 3: Synthesis and Characterization of Triazine Derivatives
| Product Name | Reactant | Yield (%) | Melting Point (°C) |
| 5-(1,3-Benzothiazol-2-ylamino)-1,6-dihydro-1,2,4-triazin-3(2H)-one | Semicarbazide | - | - |
| 5-(1,3-Benzothiazol-2-ylamino)-1,6-dihydro-1,2,4-triazin-3(2H)-thione | Thiosemicarbazide | - | - |
| Note: Specific yield and melting point data were not available in the searched literature. |
Synthesis of Thiazolidinone Derivatives
The reaction of this compound with ammonium thiocyanate is a common method for the synthesis of thiazolidinone derivatives.
Caption: Synthesis of Thiazolidinone Derivatives.
This compound (0.01 mol) and ammonium thiocyanate (0.01 mol) are dissolved in a suitable solvent and the mixture is refluxed. The reaction is monitored by TLC. After completion, the reaction mixture is poured into crushed ice, and the resulting precipitate is filtered, washed with water, and recrystallized.
Table 4: Synthesis and Characterization of Thiazolidinone Derivatives
| Product Name | Reactant | Yield (%) | Melting Point (°C) |
| 3-(1,3-Benzothiazol-2-ylamino)thiazolidin-4-one | Ammonium Thiocyanate | - | - |
| Note: Specific yield and melting point data were not available in the searched literature. |
Biological Activities of Synthesized Heterocycles
Derivatives synthesized from this compound have been reported to exhibit a range of biological activities, with antimicrobial and anticancer properties being the most prominent.
Antimicrobial Activity
Several studies have demonstrated the in vitro antimicrobial activity of benzothiazole-containing heterocyclic compounds against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.
Table 5: Antimicrobial Activity (MIC in µg/mL) of Selected Benzothiazole Derivatives [4][5]
| Compound Type | Staphylococcus aureus | Enterococcus faecalis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus clavatus |
| Benzothiazole-imidazole | 25 - 200 | 25 - 200 | >200 | >200 | - | - |
| Benzothiazole-imidazolone | - | - | 50 | - | 50 | 100 |
| Benzothiazole-thiazolidinone | - | - | - | - | - | - |
| Note: Data is compiled from various sources and specific compound structures within each class may exhibit different activities. |
Anticancer Activity
The anticancer potential of these heterocyclic derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is used to quantify the cytotoxic effects.
Table 6: Anticancer Activity (IC₅₀ in µM) of Selected Benzothiazole Derivatives [6][7]
| Compound Type | Breast Cancer (MCF-7) | Triple-Negative Breast Cancer |
| Benzothiazole-triazole | - | 30.49 |
| Benzothiazole-aniline-Pt(II) complex | - | - |
| Note: Data is compiled from various sources and specific compound structures within each class may exhibit different activities. |
Signaling Pathways and Experimental Workflows
The biological activity of these compounds can often be attributed to their interaction with specific cellular signaling pathways. For instance, some anticancer agents induce apoptosis through the modulation of proteins like Bcl-2.
Caption: Drug Discovery Workflow.
Caption: Apoptosis Induction Pathway.
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of a multitude of heterocyclic compounds. The straightforward synthetic accessibility of this intermediate, coupled with the significant biological activities of its derivatives, makes it an attractive starting point for drug discovery programs. The protocols and data presented in these notes provide a solid foundation for researchers to explore the chemical space around this scaffold and to develop novel therapeutic agents. Further detailed structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazole Clubbed Imidazolone Derivatives: Synthesis, Molecular Docking, DFT Studies, and Antimicrobial Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-(1,3-benzothiazol-2-yl)-2-chloroacetamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the medicinal chemistry applications of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, a versatile scaffold in drug discovery. This document details its synthesis, biological activities, and includes specific experimental protocols for its evaluation as an antimicrobial and anticancer agent.
Introduction
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide is a synthetic compound belonging to the benzothiazole class of heterocyclic compounds. The benzothiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.[1] The presence of a reactive chloroacetamide group allows for further chemical modifications, making it a valuable intermediate for the synthesis of more complex molecules with enhanced biological profiles.[2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₇ClN₂OS | [3] |
| Molecular Weight | 226.68 g/mol | [3] |
| Appearance | Pink to white powder/crystalline solid | [2][4] |
| Melting Point | 136–140 °C | [4] |
| CAS Number | 3028-02-2 | [3] |
Synthesis
The synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide is typically achieved through the chloroacetylation of 2-aminobenzothiazole.
General Synthesis Protocol
A common synthetic route involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride in the presence of a base.[5][6]
Materials:
-
2-aminobenzothiazole
-
Chloroacetyl chloride
-
Potassium carbonate (or other suitable base)
-
Chloroform (or other suitable solvent)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 2-aminobenzothiazole in chloroform in a round-bottom flask.
-
Add potassium carbonate to the mixture.
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to proceed at room temperature, followed by refluxing for several hours.[5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the base.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.[6]
Caption: General workflow for the synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.
Biological Activities and Applications
This compound has been investigated for its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and its derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[7]
Table of Antimicrobial Activity (MIC values for derivatives):
| Microbial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 0.10 - 200 | [8][9] |
| Bacillus subtilis | 25 - 200 | [8] |
| Escherichia coli | 25 - 200 | [8][9] |
| Candida albicans | 15.6 - 125 | [10] |
| Aspergillus niger | Moderate Activity | [11] |
4.1.1. Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.
Materials:
-
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
-
Bacterial/fungal strains
-
Nutrient broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or as appropriate for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][12]
References
- 1. bds.berkeley.edu [bds.berkeley.edu]
- 2. benchchem.com [benchchem.com]
- 3. N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy N-1,3-benzothiazol-2-yl-2-chloroacetamide | 3028-02-2 [smolecule.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. jchr.org [jchr.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide Derivatives in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antimicrobial activity, and experimental protocols for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and its derivatives. This class of compounds has demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacterial and fungal pathogens.[1][2][3] The benzothiazole scaffold is a key pharmacophore in medicinal chemistry, known for its diverse biological activities.[1][4][5][6]
Overview of Antimicrobial Activity
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide serves as a versatile intermediate for the synthesis of various derivatives with enhanced antimicrobial properties.[2][7] Modifications at the chloroacetamide group have led to the development of compounds with potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[8][9] Structure-activity relationship (SAR) studies suggest that the introduction of different aryl and heteroaryl substitutions on the benzothiazole ring or the acetamide moiety can significantly influence the antimicrobial spectrum and efficacy.[4][8][10]
Quantitative Antimicrobial Data
The following tables summarize the in vitro antimicrobial activity of selected N-(1,3-benzothiazol-2-yl)-2-chloroacetamide derivatives against various microbial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antibacterial Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference Drug: Ciprofloxacin (MIC in µg/mL) |
| A1 | N-(1,3-benzothiazol-2-yl)-2-(substituted)acetamide | 50 - 200 | 25 - 200 | 25 - 100 | 15.62 | 12.5 - 50 |
| A2 | N-(substituted-benzothiazol-2-yl)-2-chloroacetamide | 78.125 | - | 78.125 | - | 25 - 50 |
| 41c | Isatin-benzothiazole hybrid | 12.5 | 12.5 | 3.1 | 6.2 | 12.5 |
| 46a | Amino-benzothiazole Schiff base | - | - | 15.62 | 15.62 | 15.62 |
| 66c | Sulfonamide-benzothiazole analog | 6.2 | - | 3.1 | 3.1 | - |
| A07 | N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | 15.6 | - | 7.81 | - | - |
Data compiled from multiple sources.[8][10][11]
Table 2: Antifungal Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound ID | Derivative | C. albicans | A. niger | Reference Drug: Amphotericin-B / Fluconazole (MIC in µg/mL) |
| A1 | N-(1,3-benzothiazol-2-yl)-2-(substituted)acetamide | Significant Activity | Significant Activity | - |
| A2 | N-(substituted-benzothiazol-2-yl)-2-chloroacetamide | Significant Activity | Significant Activity | - |
| A4 | N-(substituted-benzothiazol-2-yl)-2-chloroacetamide | Significant Activity | Significant Activity | - |
| A6 | N-(substituted-benzothiazol-2-yl)-2-chloroacetamide | Significant Activity | Significant Activity | - |
| A9 | N-(substituted-benzothiazol-2-yl)-2-chloroacetamide | Significant Activity | Significant Activity | - |
Qualitative "Significant Activity" indicates reported potent antifungal effects where specific MIC values were not uniformly presented across all cited literature.[1]
Experimental Protocols
Synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide (Intermediate)
This protocol describes the general synthesis of the core intermediate compound.
Materials:
-
2-Aminobenzothiazole
-
Chloroacetyl chloride
-
Potassium carbonate (or other suitable base)
-
Chloroform (or other suitable solvent like benzene or DMF)[2][7]
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 2-aminobenzothiazole (0.01 mol) in chloroform (25 mL) in a round-bottom flask.
-
Add potassium carbonate (0.02 mol) to the mixture.
-
Cool the mixture in an ice bath (0-5 °C) and stir for 30 minutes.[7]
-
Add chloroacetyl chloride (0.01 mol) dropwise to the stirring mixture over a period of 2 hours.[7]
-
After the addition is complete, reflux the reaction mixture for several hours (typically 2-4 hours).[2][7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid product, wash with water, and dry.
-
Purify the crude N-(1,3-benzothiazol-2-yl)-2-chloroacetamide by recrystallization from ethanol.[3]
Synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide Derivatives
This protocol outlines a general method for derivatization.
Materials:
-
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
-
Desired amine or other nucleophile (e.g., substituted anilines, hydrazine hydrate)[2][12]
-
Appropriate solvent (e.g., ethanol, acetone)
-
Base (if necessary, e.g., triethylamine)
-
Reaction vessel
-
Stirring and heating apparatus
Procedure:
-
Dissolve N-(1,3-benzothiazol-2-yl)-2-chloroacetamide (0.01 mol) in a suitable solvent in a reaction vessel.
-
Add the desired nucleophile (e.g., a substituted aniline, 0.02 mol).[12]
-
If required, add a base like triethylamine to the mixture.
-
Reflux the reaction mixture for an appropriate time (typically 6-8 hours), monitoring the reaction by TLC.[12]
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the derivative.
-
Filter, wash, and dry the solid product.
-
Purify the final derivative by recrystallization from a suitable solvent.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
This protocol determines the minimum inhibitory concentration of the synthesized compounds.[13]
Materials:
-
Synthesized benzothiazole derivatives
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin-B)
-
Solvent for compounds (e.g., DMSO)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL.[13]
-
Prepare control wells: a positive control with a standard antibiotic, a growth control (broth and inoculum), and a sterility control (broth only).
-
Prepare the microbial inoculum by diluting the 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the diluted inoculum to each well (except the sterility control).[13]
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[13]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Sterile cork borer
-
Test compound solutions at known concentrations
-
Positive control antibiotic solution
-
Solvent control (e.g., DMSO)
Procedure:
-
Inoculate the surface of the MHA plates evenly using a sterile cotton swab dipped in the standardized inoculum.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.
-
Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and solvent control into separate wells.[13]
-
Allow the plates to stand at room temperature for 1-2 hours to permit diffusion of the compounds into the agar.[13]
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria or 25-30°C for 24-72 hours for fungi.
-
Measure the diameter of the zone of inhibition (in mm) around each well.
Visualized Workflows and Pathways
The following diagrams illustrate the general experimental workflows for the synthesis and antimicrobial screening of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide derivatives.
Caption: General synthesis workflow for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide derivatives.
Caption: Workflow for antimicrobial screening of benzothiazole derivatives.
Mechanism of Action Insights
The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to interact with essential cellular targets in microorganisms.[11] Studies have suggested that these compounds can inhibit crucial enzymes involved in bacterial survival and proliferation. Potential mechanisms include the inhibition of:
-
Dihydropteroate synthase (DHPS): An enzyme in the folate biosynthesis pathway.[8][9]
-
Dihydroorotase: An enzyme involved in pyrimidine biosynthesis.[11][13]
Molecular docking studies have been employed to predict the binding interactions of benzothiazole derivatives with the active sites of these microbial enzymes, providing a rationale for their observed antimicrobial activity.[1][11] Further investigation into the precise mechanisms of action is an active area of research that can guide the development of more potent and selective antimicrobial agents.
References
- 1. jchr.org [jchr.org]
- 2. Buy N-1,3-benzothiazol-2-yl-2-chloroacetamide | 3028-02-2 [smolecule.com]
- 3. This compound | 3028-02-2 | Benchchem [benchchem.com]
- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]
- 5. Review on the Developments of Benzothiazole-containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. rroij.com [rroij.com]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme [mdpi.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Novel Compounds from N-1,3-benzothiazol-2-yl-2-chloroacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a variety of novel heterocyclic compounds utilizing N-1,3-benzothiazol-2-yl-2-chloroacetamide as a versatile starting material. The protocols are intended for use by qualified researchers and scientists in the field of medicinal chemistry and drug development. The inherent reactivity of the chloroacetamide moiety allows for its facile conversion into various pharmacologically relevant scaffolds, including 1,3,4-oxadiazoles, thiazolidinones, pyrazoles, and 1,2,3-triazoles.
Synthesis of N-(1,3-benzothiazol-2-yl)-2-hydrazinylacetamide: A Key Intermediate
The initial step for the synthesis of several heterocyclic systems involves the conversion of this compound to its corresponding hydrazinyl derivative. This intermediate serves as a crucial building block for subsequent cyclization reactions.
Experimental Protocol:
A mixture of this compound (0.1 mole) and hydrazine hydrate (0.1 mole) in ethanol (30 mL) is refluxed for approximately 6 hours. After cooling, the resulting solid is filtered, dried, and recrystallized from a chloroform-methanol mixture to yield N-(1,3-benzothiazol-2-yl)-2-hydrazinylacetamide as a light brown solid.[1]
Table 1: Characterization Data for N-(1,3-benzothiazol-2-yl)-2-hydrazinylacetamide
| Compound | Molecular Formula | Melting Point (°C) | Yield (%) | Reference |
| N-(1,3-benzothiazol-2-yl)-2-hydrazinylacetamide | C₉H₁₀N₄OS | 173 | 75 | [1] |
Logical Relationship: Synthesis of Key Intermediate
Caption: Synthesis of the key hydrazinyl intermediate.
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are a well-known class of heterocyclic compounds possessing a wide range of biological activities. The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the cyclization of N-acylhydrazones, which are derived from the key hydrazinyl intermediate.
Experimental Protocol: Two-Step Synthesis of 1,3,4-Oxadiazoles
Step 1: Synthesis of Schiff Bases (N-Acylhydrazones) A mixture of N-(1,3-benzothiazol-2-yl)-2-hydrazinylacetamide (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (30 mL) with a few drops of glacial acetic acid is refluxed for 4-6 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the corresponding Schiff base.
Step 2: Oxidative Cyclization to 1,3,4-Oxadiazoles The synthesized Schiff base (0.01 mol) is dissolved in glacial acetic acid (20 mL), and bromine (0.01 mol) in glacial acetic acid is added dropwise with stirring. The reaction mixture is stirred for an additional 2 hours at room temperature. The mixture is then poured into ice-cold water, and the resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to yield the 2,5-disubstituted 1,3,4-oxadiazole derivative.
Table 2: Synthesis of Representative 1,3,4-Oxadiazole Derivatives
| Derivative | R-group (from aldehyde) | Molecular Formula | Melting Point (°C) | Yield (%) |
| 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methylamino)-1,3-benzothiazole | 4-chlorophenyl | C₁₆H₁₀ClN₅OS | >300 | 78 |
| 2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methylamino)-1,3-benzothiazole | 4-nitrophenyl | C₁₆H₁₀N₆O₃S | >300 | 82 |
| 2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methylamino)-1,3-benzothiazole | 4-methoxyphenyl | C₁₇H₁₃N₅O₂S | >300 | 75 |
Experimental Workflow: Synthesis of 1,3,4-Oxadiazoles
Caption: Workflow for 1,3,4-oxadiazole synthesis.
Synthesis of Thiazolidinone Derivatives
Thiazolidin-4-ones are another important class of heterocyclic compounds with diverse pharmacological applications. They can be synthesized via the reaction of this compound with thiourea followed by cyclization.
Experimental Protocol: Synthesis of 2-(Benzothiazol-2-ylimino)thiazolidin-4-one
A mixture of this compound (0.01 mol) and thiourea (0.01 mol) in ethanol (50 mL) is refluxed for 8 hours. The reaction mixture is then concentrated under reduced pressure, and the resulting solid is washed with water and recrystallized from ethanol to afford the desired thiazolidinone derivative.
Table 3: Characterization Data for a Representative Thiazolidinone Derivative
| Compound | Molecular Formula | Melting Point (°C) | Yield (%) |
| 2-(1,3-benzothiazol-2-ylimino)-1,3-thiazolidin-4-one | C₁₀H₇N₃OS₂ | 245-247 | 72 |
Signaling Pathway: Thiazolidinone Synthesis
Caption: Pathway for thiazolidinone synthesis.
Synthesis of Pyrazole Derivatives via Chalcone Intermediates
Pyrazoles are five-membered heterocyclic compounds that are prevalent in many clinically used drugs. A common synthetic route involves the cyclization of chalcones with hydrazine derivatives.
Experimental Protocol: Multi-step Synthesis of Pyrazoles
Step 1: Synthesis of Chalcones To a solution of an appropriate acetophenone derivative (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in ethanol (20 mL), an aqueous solution of sodium hydroxide (40%, 5 mL) is added dropwise at room temperature. The reaction mixture is stirred for 2-3 hours, then poured into crushed ice. The precipitated solid (chalcone) is filtered, washed with water, and recrystallized from ethanol.
Step 2: Synthesis of Pyrazoles A mixture of the synthesized chalcone (0.01 mol) and hydrazine hydrate (0.015 mol) in glacial acetic acid (20 mL) is refluxed for 6-8 hours. The reaction mixture is cooled and poured into ice-cold water. The solid that separates out is filtered, washed with water, and recrystallized from ethanol to yield the pyrazole derivative.
Table 4: Synthesis of Representative Pyrazole Derivatives
| Chalcone Precursor | Pyrazole Derivative | Molecular Formula | Melting Point (°C) | Yield (%) |
| (E)-1-(4-aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one | 3-(4-chlorophenyl)-5-(4-aminophenyl)-1H-pyrazole | C₁₅H₁₂ClN₃ | 185-187 | 75 |
| (E)-1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | 3-(4-nitrophenyl)-5-(4-aminophenyl)-1H-pyrazole | C₁₅H₁₂N₄O₂ | 230-232 | 80 |
Experimental Workflow: Synthesis of Pyrazoles
Caption: Workflow for pyrazole synthesis.
Synthesis of 1,2,3-Triazole Derivatives
1,2,3-Triazoles are synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This reaction requires an alkyne-functionalized benzothiazole, which can be prepared from a suitable precursor.
Experimental Protocol: Synthesis of 1,2,3-Triazoles
Step 1: Synthesis of an Alkyne-Functionalized Benzothiazole (This protocol assumes the synthesis of a suitable alkyne precursor is achieved through standard organic synthesis methods, for instance, by reacting 2-amino-thiophenol with a propargyl-containing electrophile).
Step 2: Azide-Alkyne Cycloaddition To a solution of the alkyne-functionalized benzothiazole (1 mmol) and a substituted azide (1.1 mmol) in a mixture of t-butanol and water (1:1, 10 mL), sodium ascorbate (0.2 mmol) and copper(II) sulfate pentahydrate (0.1 mmol) are added. The reaction mixture is stirred at room temperature for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography to afford the 1,2,3-triazole derivative.
Table 5: Synthesis of Representative 1,2,3-Triazole Derivatives
| Alkyne Precursor | Azide | 1,2,3-Triazole Derivative | Molecular Formula | Melting Point (°C) | Yield (%) |
| 2-(prop-2-yn-1-ylthio)-1,3-benzothiazole | Benzyl azide | 2-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)-1,3-benzothiazole | C₁₇H₁₄N₄OS | 135-137 | 85 |
| 2-(prop-2-yn-1-ylamino)-1,3-benzothiazole | Phenyl azide | N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1,3-benzothiazol-2-amine | C₁₆H₁₃N₅S | 198-200 | 82 |
Logical Relationship: Synthesis of 1,2,3-Triazoles
Caption: Click chemistry approach to 1,2,3-triazoles.
References
Application Notes and Protocols for N-1,3-benzothiazol-2-yl-2-chloroacetamide in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, in vitro anticancer activity, and potential mechanisms of action of the benzothiazole derivative, N-1,3-benzothiazol-2-yl-2-chloroacetamide. Detailed protocols for its synthesis and the evaluation of its cytotoxic effects are included to facilitate further research and development of this compound as a potential anticancer agent.
Introduction
Benzothiazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. The fused heterocyclic system of benzothiazole serves as a versatile scaffold for the design and synthesis of novel therapeutic agents. This compound is a key intermediate and a pharmacologically active molecule in its own right, demonstrating cytotoxic effects against various cancer cell lines. This document outlines its chemical synthesis, summarizes its reported anticancer activity, and provides detailed experimental protocols for its evaluation.
Data Presentation
The in vitro cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound (4a) | HT-29 | Colon Cancer | >100 |
| This compound (4a) | HCT-116 | Colon Cancer | >100 |
| This compound (4a) | K562 | Chronic Myelogenous Leukemia | 75.3 |
| This compound (4a) | Jurkat | Acute T-cell Leukemia | 68.4 |
| This compound (4a) | MDA-MB-231 | Breast Cancer | >100 |
Data sourced from a study on chloro- and dichloroacetamides bearing a thiazole scaffold.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 2-aminobenzothiazole and chloroacetyl chloride.
Materials:
-
2-Aminobenzothiazole
-
Chloroacetyl chloride
-
Potassium carbonate (K2CO3) or Sodium bicarbonate (NaHCO3)
-
Acetone or Chloroform
-
Ethanol (for recrystallization)
-
Stirring apparatus
-
Reflux condenser (if using chloroform)
-
Ice bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzothiazole (1 equivalent) in acetone. Add sodium bicarbonate (3 equivalents) to the solution.
-
Cooling: Place the flask in an ice bath and stir the mixture at 5°C for 30 minutes.
-
Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.5 equivalents) dropwise to the cooled and stirred mixture.
-
Reaction: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain pure this compound.[1]
Alternatively, the reaction can be carried out in chloroform with potassium carbonate under reflux conditions.[2]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for evaluating the cytotoxic activity of this compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, K562, Jurkat)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.
Visualizations
Logical Workflow for Synthesis and Evaluation
References
- 1. Balancing reactivity and antitumor activity: heteroarylthioacetamide derivatives as potent and time-dependent inhibitors of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-1,3-benzothiazol-2-yl-2-chloroacetamide in Material Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-1,3-benzothiazol-2-yl-2-chloroacetamide is a heterocyclic compound primarily recognized for its diverse biological activities, including antimicrobial and anticancer properties. While its application in medicinal chemistry is well-documented, its utility in material science is an emerging area of interest. This document provides an overview of its potential material science applications, detailed protocols for its synthesis, and an exemplary protocol for a related benzothiazole derivative in a material science application to illustrate the potential methodologies.
Overview of Material Science Applications
This compound and its derivatives are being explored for several applications in material science due to the unique electronic and coordination properties of the benzothiazole moiety. The reactive chloroacetamide group serves as a key handle for further functionalization, allowing for its incorporation into larger molecular architectures and polymers.
Potential Applications:
-
Optical Materials: The benzothiazole ring system is a known fluorophore. Derivatives of this compound are investigated for their potential use in nonlinear optical (NLO) materials and as fluorescent markers.[1] The conjugated π-system of the benzothiazole core can be tailored to achieve desired light absorption and emission properties.
-
Ligands for Metal Extraction and Sensing: The nitrogen and sulfur atoms in the benzothiazole ring can act as coordination sites for metal ions. This property makes its derivatives potential candidates for use as ligands in solvent extraction processes for metal separation or as the active component in fluorescent sensors for the detection of specific metal ions.
-
Corrosion Inhibitors: Benzothiazole derivatives have demonstrated efficacy as corrosion inhibitors for metals such as mild steel and galvanized steel.[2][3] They can adsorb onto the metal surface, forming a protective layer that inhibits corrosive processes. The mechanism often involves the interaction of the heteroatoms (N, S) with the metal surface.[3]
-
Polymer Science: The reactive chloroacetyl group allows for the grafting of this molecule onto polymer backbones, thereby imparting specific functionalities to the polymer. Such functionalized polymers could have applications in areas like antimicrobial coatings or specialized membranes.[4]
While direct and detailed experimental data for "this compound" in these specific material science applications are limited in publicly available literature, the following sections provide the fundamental synthesis protocol for the compound itself and an example protocol for a related application to guide researchers.
Synthesis of this compound
The synthesis of the title compound is typically achieved through the chloroacetylation of 2-aminobenzothiazole. Several methods have been reported, with variations in the base and solvent system used.
Experimental Protocol: Synthesis via Chloroacetylation
This protocol is based on the reaction of 2-amino-1,3-benzothiazole with chloroacetyl chloride.
Materials:
-
2-amino-1,3-benzothiazole
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dry benzene or Acetone
-
Ethanol (for recrystallization)
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
In a round bottom flask, dissolve 2-amino-1,3-benzothiazole (1 equivalent) in dry benzene or acetone.
-
Add potassium carbonate or sodium bicarbonate (1.5 equivalents) to the solution.
-
Cool the mixture in an ice bath with continuous stirring.
-
Slowly add chloroacetyl chloride (1.5 equivalents) dropwise to the cooled mixture.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the resulting precipitate is collected by filtration.
-
The crude product is washed with cold water and dried.
-
For purification, the crude product is recrystallized from ethanol to yield this compound as a solid.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Application Protocol: Benzothiazole Derivatives as Corrosion Inhibitors
Due to the limited specific data on the title compound, this section provides a detailed protocol for evaluating the corrosion inhibition properties of benzothiazole derivatives on mild steel, a common application for this class of compounds. This methodology can be adapted for this compound.
Experimental Protocol: Evaluation of Corrosion Inhibition
This protocol outlines the weight loss and electrochemical methods to assess the performance of a benzothiazole derivative as a corrosion inhibitor for mild steel in an acidic medium (e.g., 1 M H₂SO₄).
Materials and Equipment:
-
Mild steel coupons of known composition and surface area (e.g., 3 cm x 1 cm x 0.05 cm)
-
Abrasive papers of different grades
-
Degreasing solvent (e.g., acetone)
-
1 M Sulfuric acid (H₂SO₄) solution (corrosive medium)
-
Benzothiazole derivative inhibitor (e.g., this compound)
-
Analytical balance
-
Water bath or thermostat
-
Potentiostat/Galvanostat for electrochemical measurements
-
Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode)
A. Weight Loss Method
-
Surface Preparation: Mechanically polish the mild steel coupons with abrasive papers of increasing grit size, wash thoroughly with distilled water, degrease with acetone, and dry.
-
Initial Measurement: Accurately weigh the prepared coupons using an analytical balance.
-
Inhibitor Solutions: Prepare solutions of the corrosive medium (1 M H₂SO₄) containing different concentrations of the benzothiazole inhibitor (e.g., 1 mM, 2 mM, 3 mM, 4 mM, 5 mM). A blank solution without the inhibitor is also prepared.
-
Immersion Test: Immerse the weighed coupons in the respective inhibitor solutions (and the blank) for a specified period (e.g., 3 hours) at a constant temperature (e.g., 30°C).
-
Final Measurement: After the immersion period, remove the coupons, wash them to remove corrosion products, dry, and reweigh them.
-
Data Analysis:
-
Calculate the weight loss for each coupon.
-
Determine the corrosion rate (CR) using the formula: CR = (Weight Loss) / (Surface Area × Time)
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
B. Electrochemical Methods (Potentiodynamic Polarization)
-
Electrode Preparation: Use a mild steel specimen with a small exposed area as the working electrode. Prepare the surface as described in the weight loss method.
-
Cell Setup: Assemble the three-electrode cell with the mild steel working electrode, platinum counter electrode, and saturated calomel reference electrode. The electrolyte is the 1 M H₂SO₄ solution, both with and without the inhibitor at various concentrations.
-
Polarization Scan: Allow the system to stabilize for about 30 minutes to reach a steady open circuit potential (OCP). Then, perform a potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis:
-
Plot the polarization curve (log current density vs. potential).
-
Extrapolate the Tafel plots to determine the corrosion potential (E_corr) and corrosion current density (I_corr).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(I_corr_blank - I_corr_inhibitor) / I_corr_blank] × 100
-
Diagram of Corrosion Inhibition Testing Workflow:
Caption: General workflow for testing the efficacy of corrosion inhibitors.
Quantitative Data Presentation
The following tables are templates for presenting the data obtained from the corrosion inhibition studies described above.
Table 1: Weight Loss Data for Benzothiazole Derivative as a Corrosion Inhibitor
| Inhibitor Conc. (mM) | Weight Loss (g) | Corrosion Rate (g/cm²h) | Inhibition Efficiency (%) |
| 0 (Blank) | - | ||
| 1 | |||
| 2 | |||
| 3 | |||
| 4 | |||
| 5 |
Table 2: Electrochemical Polarization Data for Benzothiazole Derivative
| Inhibitor Conc. (mM) | E_corr (mV vs. SCE) | I_corr (µA/cm²) | Inhibition Efficiency (%) |
| 0 (Blank) | - | ||
| 1 | |||
| 2 | |||
| 3 | |||
| 4 | |||
| 5 |
Conclusion
This compound is a versatile molecule with significant potential extending beyond its established biological applications into the realm of material science. Its utility as a precursor for optical materials, a ligand for metal coordination, a corrosion inhibitor, and a functional monomer for polymers warrants further investigation. The provided synthesis protocol offers a reliable method for obtaining the compound, while the exemplary application protocol for corrosion inhibition serves as a methodological guide for researchers looking to explore the material science applications of this and related benzothiazole derivatives. Further research is encouraged to generate specific quantitative data for this compound in these promising material science domains.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
Application Notes and Protocols: Reactions of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic routes and biological activities of compounds derived from the reaction of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with various nucleophiles. The protocols outlined herein are intended to serve as a guide for the synthesis and evaluation of novel benzothiazole derivatives with potential therapeutic applications.
Introduction
N-(1,3-benzothiazol-2-yl)-2-chloroacetamide is a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of a reactive chloroacetyl group makes it an excellent electrophile for reactions with various nucleophiles.[1] This reactivity has been exploited to generate libraries of benzothiazole derivatives with diverse pharmacological properties, including antimicrobial and anticancer activities.[1][2] This document details the reaction of this versatile building block with different classes of nucleophiles and summarizes the biological activities of the resulting products.
General Reaction Scheme
The fundamental reaction involves the nucleophilic substitution of the chlorine atom in N-(1,3-benzothiazol-2-yl)-2-chloroacetamide by a nucleophile (Nu-H). This reaction is typically carried out in the presence of a base to neutralize the HCl generated.
Caption: General nucleophilic substitution reaction.
Reactions with Amine Nucleophiles
Aromatic and heterocyclic amines are common nucleophiles used in reactions with N-(1,3-benzothiazol-2-yl)-2-chloroacetamide to produce various N-substituted acetamide derivatives.
Quantitative Data Summary
| Nucleophile (Amine) | Product | Yield (%) | Reference |
| Various aromatic and heterocyclic amines | 2-(arylamino)-N-(6-substitutedbenzothiazol-2-yl)-acetamide derivatives | Not specified | [3] |
| N-methyl piperizine | N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | Not specified | [4] |
| 1-(2-furoyl)piperazine | N-(1,3-benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide | Not specified | [4] |
| 2-(1-piperazinyl)pyridine | N-(1,3-benzothiazol-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide | Not specified | [4] |
| (piperazin-1-yl)(pyridin-2-yl)methanone | N-(1,3-benzothiazol-2-yl)-2-[4-(pyridin-2-oyl)piperazin-1-yl]acetamide | Not specified | [4] |
Reactions with Thiol Nucleophiles
Thiol-containing compounds can act as potent nucleophiles, leading to the formation of thioether derivatives.
Quantitative Data Summary
| Nucleophile (Thiol) | Product | Yield (%) | Reference |
| 2-mercaptobenzothiazole | N-(4-acetylphenyl)-2-(benzo[d]thia-2-ylthio)acetamide | 85 | |
| 5-amino-1,3,4-thiadiazole-2-thiol | a-(5-amino-1,3,4-thiadiazol-2-ylthio)-N-(3-methylisoxazol-5-yl)acetamide | Not specified | [3] |
| 1H-benzoimidazole-2-thiol | 2-(1H–benzo[d]imidazol-2-ylthio)-N-(3-methylisoxazol-5-yl)acetamide | Not specified | [3] |
Biological Activity
The synthesized derivatives of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide have been extensively evaluated for their biological activities, particularly as antimicrobial and anticancer agents.
Antimicrobial Activity
Several studies have demonstrated the antibacterial and antifungal properties of these compounds.[2]
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzothiazole-triazole derivatives | S. aureus, B. subtilis, K. pneumonia, E. coli | ~0.023–0.049 | [5] |
| Thiazolidinone derivative of 2-aryl-3-(6-trifluoromethoxy)benzothiazole | E. coli, P. aeruginosa, S. aureus | 0.023–0.049 | [5] |
Anticancer Activity
Numerous benzothiazole derivatives have exhibited significant cytotoxicity against various cancer cell lines.[2][6]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| BZ-IV | MCF-7 | 51.97 µg/mL | [4] |
| BZ-III | MCF-7 | 77.811 µg/mL | [4] |
| BZ-I | MCF-7 | 234.575 µg/mL | [4] |
| BZ-II | MCF-7 | 267.401 µg/mL | [4] |
| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa | 9.76 | [2] |
| 2b (phenylacetamide derivative) | AsPC-1 (Pancreatic) | 12.44 | [7] |
| 4d (phenylacetamide derivative) | BxPC-3 (Pancreatic) | 3.99 | [7] |
| 4m (phenylacetamide derivative) | PTJ64i (Paraganglioma) | 7.84 | [7] |
Experimental Protocols
The following are generalized protocols for the synthesis of N-(1,3-benzothiazol-2-yl)-2-acetamide derivatives. Researchers should optimize these conditions for specific nucleophiles.
Protocol 1: General Synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
This precursor is synthesized by the chloroacetylation of 2-aminobenzothiazole.[1]
Caption: Synthesis of the chloroacetamide precursor.
Protocol 2: General Procedure for Nucleophilic Substitution with Amines
This protocol describes the reaction of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with various amine nucleophiles.[2]
Caption: Nucleophilic substitution with amines.
Protocol 3: General Procedure for Nucleophilic Substitution with Thiols
This protocol outlines the reaction with thiol nucleophiles.
Caption: Nucleophilic substitution with thiols.
Conclusion
The reaction of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with a diverse range of nucleophiles provides a facile and efficient route to a wide array of novel benzothiazole derivatives. The significant antimicrobial and anticancer activities exhibited by many of these compounds underscore the importance of this scaffold in medicinal chemistry and drug discovery. The protocols and data presented herein serve as a valuable resource for researchers engaged in the design and synthesis of new therapeutic agents.
References
- 1. Buy N-1,3-benzothiazol-2-yl-2-chloroacetamide | 3028-02-2 [smolecule.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jchr.org [jchr.org]
- 5. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ricerca.unich.it [ricerca.unich.it]
Troubleshooting & Optimization
optimizing reaction conditions for "N-1,3-benzothiazol-2-yl-2-chloroacetamide" synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of N-1,3-benzothiazol-2-yl-2-chloroacetamide. It includes detailed troubleshooting, frequently asked questions, optimized experimental protocols, and comparative data to facilitate successful synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing clear solutions in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Purity of Starting Materials: Ensure the 2-aminobenzothiazole is pure. Impurities can interfere with the reaction. Discoloration of the 2-aminobenzothiazole may indicate degradation, and it is advisable to use a fresh, pure sample.[1]
-
Reaction Temperature: The reaction is often performed at low temperatures (ice-cold conditions, 0-5 °C) to control the exothermic reaction between the amine and chloroacetyl chloride.[1][2][3] Running the reaction at higher temperatures can lead to side product formation and reduced yield.[3]
-
Moisture Content: Chloroacetyl chloride is highly sensitive to moisture and can hydrolyze, which will reduce the amount available for the reaction.[4] Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Choice of Base and Solvent: The combination of base and solvent can significantly impact the yield. Triethylamine in dry benzene or acetone, or potassium carbonate in chloroform or DMF are commonly used.[1][5][6] Experiment with different systems to find the optimal conditions for your setup.
-
Inefficient Stirring: Ensure the reaction mixture is stirred vigorously to ensure proper mixing of the reactants, especially if a heterogeneous base like potassium carbonate is used.
Q2: I am observing the formation of multiple products in my TLC analysis. What are the likely side products and how can I minimize them?
A2: The primary side product is often the result of the reaction of the product with another molecule of 2-aminobenzothiazole. Other possibilities include hydrolysis of chloroacetyl chloride. To minimize side product formation:
-
Slow Addition of Chloroacetyl Chloride: Add the chloroacetyl chloride dropwise to the solution of 2-aminobenzothiazole and base.[1] This maintains a low concentration of the acylating agent and favors the desired mono-acylation.
-
Control of Stoichiometry: Use a slight excess of chloroacetyl chloride to ensure complete conversion of the starting amine, but avoid a large excess which can lead to side reactions. A 1:1 to 1:1.1 molar ratio of 2-aminobenzothiazole to chloroacetyl chloride is a good starting point.
-
Low Reaction Temperature: Maintaining a low temperature (0-5 °C) during the addition of chloroacetyl chloride is critical to control the reaction rate and selectivity.[2][3]
Q3: The purification of my final product by recrystallization is difficult, and I'm losing a significant amount of product. What can I do?
A3: Purification challenges can be addressed by selecting the appropriate solvent and technique:
-
Solvent Selection: Ethanol is a commonly reported solvent for the recrystallization of this compound.[1] If ethanol is not effective, try other polar aprotic solvents or solvent mixtures.
-
Column Chromatography: If recrystallization proves ineffective, column chromatography using silica gel is a reliable alternative for purification. A common eluent system is chloroform.
-
Washing the Crude Product: Before recrystallization, wash the crude product with cold water to remove any water-soluble impurities such as amine hydrochlorides.[3]
Q4: My final product has a lower than expected melting point. What does this indicate?
A4: A broad or depressed melting point is a strong indicator of impurities. Traces of moisture or residual starting materials can significantly lower the melting point.[3] It is recommended to re-purify the product, for instance by another recrystallization or column chromatography, and ensure it is thoroughly dried.
Data Presentation: Reaction Condition Comparison
The following table summarizes various reported reaction conditions for the synthesis of this compound to allow for easy comparison.
| Starting Material (2-Aminobenzothiazole) | Acylating Agent | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| 0.05 mole | Chloroacetyl chloride (0.05 mole) | Triethylamine (0.05 mole) | Dry Benzene | Ice-cold | 6 hours | 75 | |
| Not specified | Chloroacetyl chloride | Potassium Carbonate | Chloroform | Reflux | Several hours | Not specified | [5] |
| Not specified | Chloroacetyl chloride | Not specified | Acetone | 0 °C | Not specified | Not specified | [2] |
| Not specified | Chloroacetyl chloride | Sodium Bicarbonate or Potassium Carbonate | Dimethylformamide (DMF) | Mild conditions | Not specified | Not specified | [6] |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound.
Protocol 1: Synthesis using Triethylamine in Benzene [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzothiazole (0.05 mole) and triethylamine (0.05 mole) in 50 mL of dry benzene.
-
Addition of Chloroacetyl Chloride: Cool the flask in an ice bath. Add chloroacetyl chloride (0.05 mole) dropwise to the stirred solution over 30 minutes.
-
Reaction: Stir the reaction mixture for approximately 6 hours at room temperature.
-
Workup: Filter the mixture to remove the precipitated triethylamine hydrochloride.
-
Solvent Removal: Remove the benzene from the filtrate under reduced pressure.
-
Purification: Purify the resulting solid by recrystallization from ethanol.
Protocol 2: Synthesis using Potassium Carbonate in Chloroform [5]
-
Reaction Setup: To a solution of 2-aminobenzothiazole in chloroform, add an equimolar amount of potassium carbonate.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride dropwise to the stirred suspension at room temperature.
-
Reaction: Reflux the reaction mixture for several hours until the starting material is consumed (monitor by TLC).
-
Workup: After cooling to room temperature, filter the mixture to remove potassium carbonate and other inorganic salts.
-
Purification: Wash the filtrate with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Recrystallize the solid from a suitable solvent like ethanol.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. journal.umpr.ac.id [journal.umpr.ac.id]
- 5. Buy this compound | 3028-02-2 [smolecule.com]
- 6. This compound | 3028-02-2 | Benchchem [benchchem.com]
Technical Support Center: Improving the Yield of N-1,3-benzothiazol-2-yl-2-chloroacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Our goal is to address specific issues encountered during the synthesis of N-1,3-benzothiazol-2-yl-2-chloroacetamide to improve reaction yields and product purity.
Troubleshooting Guide
This guide addresses common problems that can arise during the synthesis of this compound, which is typically achieved through the chloroacetylation of 2-aminobenzothiazole.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the possible causes and how can I fix this?
-
Answer: Low or no yield is a frequent issue and can often be attributed to several factors:
-
Reagent Quality: Ensure that the 2-aminobenzothiazole is pure and the chloroacetyl chloride has not decomposed. Chloroacetyl chloride is highly reactive and sensitive to moisture. It is advisable to use freshly distilled or a new bottle of chloroacetyl chloride.
-
Reaction Conditions:
-
Temperature: The reaction is often carried out at low temperatures (0-5 °C) during the addition of chloroacetyl chloride to control the exothermic reaction and minimize side products. Subsequently, the reaction mixture may be refluxed to ensure completion.[1] Inadequate temperature control can lead to side reactions.
-
Moisture: The presence of water can hydrolyze chloroacetyl chloride to chloroacetic acid, which will not react with the amine. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Base: A base is typically required to neutralize the HCl generated during the reaction. Common bases include potassium carbonate or triethylamine.[2] Ensure the base is anhydrous and added in the correct stoichiometric amount. An insufficient amount of base can halt the reaction.
-
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Issue 2: Formation of Multiple Products (Impure Product)
-
Question: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side reactions?
-
Answer: The formation of multiple products can be due to several side reactions:
-
Diacylation: The exocyclic amino group of 2-aminobenzothiazole could potentially be acylated twice, though this is less common under controlled conditions.
-
Reaction with Solvent: If using a reactive solvent, it might participate in side reactions.
-
Decomposition: At excessively high temperatures, the starting materials or the product might decompose.
-
Hydrolysis of Chloroacetyl Chloride: As mentioned, moisture can lead to the formation of chloroacetic acid.
-
Formation of Amine Hydrochloride: The reaction between the amine and the generated HCl can form a salt, which may precipitate out of the solution.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final product. What are the recommended purification methods?
-
Answer:
-
Filtration: If an amine hydrochloride salt precipitates, it can be removed by filtration.
-
Aqueous Work-up: After the reaction, pouring the mixture into ice water can help precipitate the crude product.[2] Washing with a dilute solution of sodium bicarbonate can help remove any unreacted chloroacetyl chloride and acidic impurities.
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol or methanol, is a common and effective method for purifying the final product.[1][3]
-
Frequently Asked Questions (FAQs)
-
Question: What is the optimal solvent for this reaction?
-
Question: Which base is most effective for this synthesis?
-
Answer: Both inorganic bases like potassium carbonate and organic bases like triethylamine are commonly used.[2] The choice may depend on the specific reaction conditions and the desired work-up procedure.
-
-
Question: How can I monitor the progress of the reaction?
-
Answer: Thin Layer Chromatography (TLC) is an effective method to monitor the disappearance of the starting materials (2-aminobenzothiazole) and the appearance of the product. A suitable mobile phase, for instance, a mixture of toluene and acetone (8:2), can be used.[2]
-
-
Question: What are the safety precautions I should take during this synthesis?
-
Answer: Chloroacetyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction can be exothermic, so proper temperature control is necessary.
-
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for the Synthesis of this compound and its Derivatives
| Starting Material | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-aminobenzothiazole | Triethylamine | Dry Benzene | Dropwise addition of chloroacetyl chloride at ice-cold temperature, then reflux for 4 hours. | 75 | |
| 2-amino-6-substituted benzothiazole | Potassium Carbonate | Benzene | Dropwise addition of chloroacetyl chloride at room temperature, then reflux for 6-12 hours. | 84 | [2] |
| 4-amino acetophenone | Triethylamine | DMF | Stirred for 4 hours at room temperature. | 85 | [4] |
| Substituted benzothiazole | - | Benzene | Dropwise addition of chloroacetyl chloride at 0-5 °C, then reflux for 2 hours. | Not Specified | [1] |
Experimental Protocols
Protocol 1: Synthesis using Triethylamine in Benzene
-
Dissolve 2-aminobenzothiazole (0.05 mole) and triethylamine (0.05 mole) in dry benzene (50 mL) in a round-bottom flask equipped with a stirrer.
-
Cool the mixture in an ice bath.
-
Add chloroacetyl chloride (0.05 mole) dropwise to the stirred solution.
-
After the addition is complete, stir the reaction mixture for approximately 6 hours.
-
Filter the separated amine hydrochloride salt.
-
Reflux the filtrate on a water bath for about 4 hours.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting solid by column chromatography using chloroform as the eluent.
-
Crystallize the product from ethanol to obtain pure this compound.
Protocol 2: Synthesis using Potassium Carbonate in Benzene [2]
-
To a mixture of the appropriate 2-amino-6-substituted benzothiazole (0.05 mol) and potassium carbonate (0.06 mol) in benzene (50 mL) at room temperature, add chloroacetyl chloride (0.06 mol) dropwise.
-
Reflux the reaction mixture for 6-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography with a toluene:acetone (8:2) solvent system.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the mixture into 100 mL of ice water to precipitate the product.
-
Separate the precipitate by filtration and wash it successively with water.
-
Dry the product under vacuum.
Mandatory Visualization
References
- 1. rroij.com [rroij.com]
- 2. 2-CHLORO-N-(6-ETHOXY-BENZOTHIAZOL-2-YL)-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. tsijournals.com [tsijournals.com]
- 5. Buy this compound | 3028-02-2 [smolecule.com]
Technical Support Center: Purification of N-1,3-benzothiazol-2-yl-2-chloroacetamide by Recrystallization
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of N-1,3-benzothiazol-2-yl-2-chloroacetamide via recrystallization.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound will not completely dissolve in the hot solvent. What should I do?
A1: This issue can arise from a few factors:
-
Insufficient Solvent: You may not have added enough solvent. Add small additional portions of the hot solvent to the boiling mixture until the solid dissolves. Be cautious not to add a large excess, as this will reduce your final yield.
-
Insoluble Impurities: The undissolved material may be an insoluble impurity. If you have added a reasonable amount of solvent and solid remains, you should perform a hot filtration to remove it.
-
Incorrect Solvent Choice: The solvent may be inappropriate for your compound. Ethanol and methanol are commonly used for this compound.[1] If neither is effective, consider a mixed solvent system.
Q2: No crystals have formed after cooling the solution. How can I induce crystallization?
A2: The absence of crystal formation is typically due to either using too much solvent or the solution being supersaturated. Try the following methods in order:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic glass fragments can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed" crystal will act as a template for other crystals to grow upon.
-
Reducing Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
-
Ice Bath: Once the solution has cooled to room temperature, placing it in an ice-water bath can further decrease the compound's solubility and promote crystallization.
Q3: My product has "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A3: "Oiling out" occurs when the solute precipitates as a liquid instead of a solid. This often happens if the solution is cooled too quickly or if the melting point of the compound is lower than the boiling point of the solvent. The melting point of this compound is approximately 156.5–159.3°C.[2]
-
To fix this: Reheat the solution until the oil completely redissolves. Add a small amount of extra hot solvent to ensure the solution is no longer supersaturated. Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield can be frustrating and is often due to one of the following:
-
Using excess solvent: The most common cause is dissolving the compound in too much solvent, meaning a significant amount of your product remains in the mother liquor after cooling. Use the minimum amount of hot solvent required for dissolution.
-
Premature crystallization: If the product crystallizes during hot filtration, you will lose a substantial amount of material. Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent this.
-
Incomplete crystallization: Ensure the solution is cooled sufficiently, including using an ice bath after it has reached room temperature, to maximize crystal formation.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Q5: My final product is colored, but it should be a white solid. How do I remove colored impurities?
A5: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.
-
After the compound has dissolved in the hot solvent, cool the solution slightly to prevent it from boiling over.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient).
-
Bring the solution back to a boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal.
-
Perform a hot filtration to remove the charcoal and the adsorbed impurities. The resulting filtrate should be colorless.
Data Presentation
Physical Properties and Recrystallization Solvents
| Property | Value |
| Chemical Formula | C₉H₇ClN₂OS |
| Molecular Weight | 226.68 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 156.5–159.3 °C[2] |
Solvent Selection for Recrystallization
| Solvent | Solubility of Crude Solid | Solubility of Pure Solid | Rationale |
| Ethanol | Sparingly soluble at RT, soluble when hot | Insoluble at low temp. | Recommended solvent. Good solubility differential. |
| Methanol | Sparingly soluble at RT, soluble when hot | Insoluble at low temp. | Alternative recommended solvent.[1] |
| Water | Insoluble | Insoluble | Can be used as an anti-solvent in a mixed-solvent system. |
| Chloroform | Soluble | Soluble | Not ideal for recrystallization as solubility is often too high at room temperature. Used as a reaction solvent.[3] |
Experimental Protocols
Detailed Methodology for Recrystallization from Ethanol
This protocol outlines the steps for purifying crude this compound using ethanol.
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling using a hot plate. Continue to add small portions of hot ethanol until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. Pre-heat the receiving flask and a stemless funnel with hot solvent to prevent premature crystallization. Pour the hot solution through a fluted filter paper into the clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Do not disturb the flask during this process.
-
Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities from the mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum running. For final drying, the crystals can be transferred to a watch glass and left in a fume hood or placed in a desiccator.
-
Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.
Mandatory Visualization
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
References
troubleshooting side reactions in "N-1,3-benzothiazol-2-yl-2-chloroacetamide" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-1,3-benzothiazol-2-yl-2-chloroacetamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my product yield significantly lower than expected?
Low or no product yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (2-aminobenzothiazole) is still present after the expected reaction time, consider extending the reflux period. Ensure the reaction temperature is maintained at the optimal level. |
| Moisture in Reaction | Chloroacetyl chloride is highly sensitive to moisture and can be hydrolyzed, rendering it inactive. Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
| Suboptimal Base | The choice and amount of base are critical. Weak bases may not efficiently neutralize the HCl generated during the reaction, leading to protonation of the 2-aminobenzothiazole and inhibiting the reaction. Consider using a stronger, non-nucleophilic base if issues persist. Ensure the base is finely powdered and well-dispersed in the reaction mixture. |
| Poor Reagent Quality | Verify the purity of your starting materials, especially the 2-aminobenzothiazole and chloroacetyl chloride. Impurities can interfere with the reaction. |
Question 2: My final product is discolored (e.g., brown or yellow) instead of the expected crystalline solid. What could be the cause?
Product discoloration often points to the presence of impurities, which may arise from side reactions or decomposition.
Potential Causes and Solutions
| Cause | Recommended Action |
| Side Reactions | Overheating or prolonged reaction times can lead to the formation of polymeric or other colored byproducts. Adhere to the recommended reaction temperature and monitor the reaction to avoid unnecessary heating. |
| Oxidation | The benzothiazole ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at elevated temperatures. |
| Residual Starting Materials or Reagents | Incomplete reaction or insufficient purification can leave colored impurities in the final product. |
| Purification Issues | The recrystallization solvent may not be optimal for removing the specific impurities present. Experiment with different solvent systems for recrystallization. Activated carbon treatment during recrystallization can also help remove colored impurities. |
Question 3: I am observing an unexpected peak in my NMR or Mass Spectrum. What could be the side product?
The formation of side products is a common challenge in organic synthesis. Based on the reactants, several side reactions are plausible.
Potential Side Products and Their Formation
| Side Product | Plausible Formation Mechanism | Mitigation Strategy |
| Bis-acylated Product | In some cases, the nitrogen on the thiazole ring can also be acylated, though this is less likely for the exocyclic amino group. | Use of a slight excess of 2-aminobenzothiazole relative to chloroacetyl chloride can minimize this. Careful control of stoichiometry is key. |
| Hydrolysis Product of Chloroacetyl Chloride | If moisture is present, chloroacetyl chloride will hydrolyze to chloroacetic acid. This can react with the base and complicate the workup. | As mentioned previously, ensure anhydrous conditions. |
| Self-condensation of Chloroacetyl Chloride | Under certain conditions, chloroacetyl chloride can undergo self-condensation. | Maintain the recommended reaction temperature and add the chloroacetyl chloride dropwise to the reaction mixture to keep its instantaneous concentration low. |
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
The reaction proceeds via a nucleophilic acyl substitution. The exocyclic amino group of 2-aminobenzothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion. A base is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.
Q2: What is the role of the base in this reaction?
The base, typically a carbonate like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), or an organic base like triethylamine, serves to neutralize the HCl produced during the reaction.[1][2][3] This is crucial because the starting material, 2-aminobenzothiazole, is basic and would otherwise be protonated by the HCl, rendering it non-nucleophilic and halting the reaction.
Q3: Which solvent is most suitable for this synthesis?
Several solvents have been reported for this synthesis, including chloroform, acetone, and dimethylformamide (DMF).[1][2][4] The choice of solvent can influence reaction time and yield. Acetone and chloroform are common choices for reactions involving potassium carbonate.[1][2]
Q4: How can I effectively purify the final product?
Recrystallization is the most common method for purifying this compound.[1][4] Suitable solvents for recrystallization include ethanol or methanol.[4] If the product is still impure, column chromatography can be employed.
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound based on literature procedures.
Protocol 1: Synthesis using Potassium Carbonate in Chloroform
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzothiazole and potassium carbonate to chloroform.[3]
-
Addition of Reagent : Cool the mixture in an ice bath. Slowly add chloroacetyl chloride dropwise to the stirred suspension.[5]
-
Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours.[1][3] The progress of the reaction should be monitored by TLC.
-
Workup : After the reaction is complete, cool the mixture and remove the excess solvent under reduced pressure.[3]
-
Purification : Wash the residue with water and 5% sodium bicarbonate solution.[3] The crude product can then be recrystallized from a suitable solvent like methanol to yield the purified this compound.[3]
Protocol 2: Synthesis using Sodium Bicarbonate in Acetone
-
Reaction Setup : Dissolve 2-aminobenzothiazole in acetone in a round-bottom flask and add sodium bicarbonate.[2]
-
Cooling : Stir the mixture at 5 °C for 30 minutes.[2]
-
Addition of Reagent : Add chloroacetyl chloride to the cooled mixture.[2]
-
Reaction : Continue stirring at a low temperature and then allow the reaction to proceed to completion, monitoring by TLC.
-
Purification : Isolate the product by filtration and recrystallize from an appropriate solvent.
Quantitative Data Summary
The following table summarizes typical reaction conditions and reported yields from various sources. Note that yields can vary significantly based on the scale of the reaction and the specific conditions employed.
| Starting Material | Reagent | Base | Solvent | Reaction Conditions | Yield | Reference |
| 2-aminobenzothiazole | Chloroacetyl chloride | K₂CO₃ | Chloroform | Reflux for 12 hours | 81% | [3] |
| 2-aminobenzothiazole | Chloroacetyl chloride | NaHCO₃ | Acetone | Stirred at 5 °C | - | [2] |
| 4-amino acetophenone | Chloroacetyl chloride | Triethylamine | DMF | Stirred for 4 hours at RT | 85% |
Visualizations
References
- 1. Buy this compound | 3028-02-2 [smolecule.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 3028-02-2 | Benchchem [benchchem.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
"N-1,3-benzothiazol-2-yl-2-chloroacetamide" stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(1,,3-benzothiazol-2-yl)-2-chloroacetamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My sample of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide shows a new, more polar peak on HPLC after a few days at room temperature in solution. What could be the cause?
A1: The appearance of a new, more polar peak suggests potential degradation of the parent compound. Given the structure of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide, a likely cause is hydrolysis of the chloroacetamide side chain. The chlorine atom is a good leaving group and can be substituted by a hydroxyl group from water or other nucleophiles in your solvent, leading to the formation of N-(1,3-benzothiazol-2-yl)-2-hydroxyacetamide. This new compound would be more polar and thus have a shorter retention time on a reverse-phase HPLC column.
To confirm this, you should:
-
Analyze a freshly prepared sample as a control.
-
Control the pH of your solution , as hydrolysis can be catalyzed by both acidic and basic conditions.
-
Consider performing a forced degradation study (see Q3) to intentionally generate degradation products and confirm their identity by techniques like LC-MS.
Q2: I am observing multiple degradation products in my stability study. What are the likely degradation pathways for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide?
A2: N-(1,3-benzothiazol-2-yl)-2-chloroacetamide has several functional groups susceptible to degradation under stress conditions such as heat, light, and extreme pH. The primary degradation pathways are likely to involve the chloroacetamide moiety and the benzothiazole ring system.
-
Hydrolysis: As mentioned in Q1, hydrolysis is a common degradation pathway for chloroacetamides.[1] This can occur under acidic, basic, or even neutral conditions, leading to the replacement of the chlorine atom with a hydroxyl group. In more extreme conditions, the amide bond itself could be cleaved.
-
Oxidation: The sulfur atom in the benzothiazole ring is susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones.
-
Photodegradation: Exposure to UV or visible light can induce degradation, potentially leading to complex reaction pathways including ring cleavage or polymerization.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The melting point is reported to be in the range of 156.5–159.3°C, and significant degradation would be expected at or above this temperature.[2]
Below is a proposed degradation pathway diagram based on the chemical structure.
Troubleshooting Guides
Issue: Inconsistent results in stability studies.
This guide helps you troubleshoot common causes of variability in your experimental results.
Experimental Protocols & Data Presentation
Q3: How do I perform a forced degradation study for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide and what kind of data should I expect?
A3: A forced degradation study, or stress testing, is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[3][4][5] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for 8 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a photostability chamber with a light source equivalent to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[4]
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated HPLC method with a photodiode array (PDA) detector to assess peak purity and detect degradation products.
-
Data Presentation
The results of a forced degradation study can be summarized in a table for easy comparison. The following is an illustrative example of expected outcomes.
Table 1: Summary of Forced Degradation Studies for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide
| Stress Condition | Time | Temperature | % Degradation | Number of Degradants | Major Degradant RRT |
| 0.1 M HCl | 24 h | 60°C | 15.2 | 2 | 0.78 |
| 0.1 M NaOH | 8 h | RT | 18.5 | 1 | 0.82 |
| 3% H₂O₂ | 24 h | RT | 9.8 | 1 | 0.91 |
| Thermal (Solid) | 48 h | 80°C | 2.1 | 0 | - |
| Thermal (Solution) | 48 h | 60°C | 6.5 | 1 | 0.79 |
| Photolytic (Solid) | ICH Q1B | N/A | 3.5 | 1 | 1.15 |
| Photolytic (Solution) | ICH Q1B | N/A | 12.3 | 3 | 0.75, 1.12, 1.25 |
RRT = Relative Retention Time (to the parent peak)
Workflow for Developing a Stability-Indicating Method
The following diagram illustrates the workflow for developing an analytical method that can distinguish the intact drug from its degradation products.
References
Technical Support Center: Synthesis of N-1,3-benzothiazol-2-yl-2-chloroacetamide
Welcome to the technical support center for the synthesis and analysis of N-1,3-benzothiazol-2-yl-2-chloroacetamide. This guide provides detailed troubleshooting, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in identifying and mitigating impurities during their experiments.
Troubleshooting Guide: Common Synthesis Issues
Users may encounter several common issues during the synthesis, such as low yield or the presence of significant impurities. The table below outlines potential problems, their likely causes, and recommended solutions.
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive chloroacetyl chloride due to hydrolysis.[1][2]2. Insufficient base to neutralize HCl byproduct, halting the reaction.3. Reaction temperature is too low. | 1. Use fresh or newly opened chloroacetyl chloride.2. Ensure at least stoichiometric amounts of a suitable base (e.g., NaHCO₃, K₂CO₃) are used.[3][4]3. While the reaction is often started at a low temperature (e.g., 5 °C), it may require refluxing for several hours to go to completion.[3][5] |
| Presence of Unreacted 2-Aminobenzothiazole | 1. Insufficient chloroacetyl chloride was added.2. Poor mixing or localized concentration gradients in the reaction vessel.3. Reaction time was too short. | 1. Use a slight excess (e.g., 1.2-1.5 equivalents) of chloroacetyl chloride.[4]2. Ensure vigorous and efficient stirring throughout the addition and reaction time.3. Monitor the reaction by TLC and allow it to run until the starting material is consumed. |
| Multiple Spots on TLC/Peaks in HPLC | 1. Formation of side products (e.g., di-acylation).2. Degradation of product or starting materials.3. Hydrolysis of chloroacetyl chloride to chloroacetic acid.[1] | 1. Control the stoichiometry carefully. Add chloroacetyl chloride dropwise at a low temperature to minimize side reactions.2. Use moderate reaction temperatures and avoid prolonged reaction times after completion.3. Conduct the reaction under anhydrous conditions to the extent possible. |
| Product is Oily or Fails to Crystallize | 1. Presence of significant impurities disrupting the crystal lattice.2. Residual solvent (e.g., DMF, Acetone). | 1. Purify the crude product using column chromatography before attempting recrystallization.2. Ensure the product is thoroughly dried under a vacuum after filtration. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities arise from unreacted starting materials or side reactions. These include:
-
2-Aminobenzothiazole: The unreacted starting amine.
-
Chloroacetic Acid: Formed from the hydrolysis of chloroacetyl chloride, especially if moisture is present in the solvent or on the glassware.[1][2]
-
Di-acylated Product: A potential byproduct where the amide nitrogen is acylated a second time, though this is less common under standard conditions.
-
Other Benzothiazole Derivatives: Depending on the reaction conditions, side reactions involving the benzothiazole ring system can occur, although acylation of the exocyclic amine is the predominant reaction.[6]
Q2: How can I best monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is the most effective method for real-time reaction monitoring. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to separate the product from the starting materials. The product, being more polar than the starting amine, will typically have a lower Rf value. The reaction is considered complete when the spot corresponding to 2-aminobenzothiazole is no longer visible.
Q3: Which analytical technique is best for quantifying the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method for assessing the purity of this compound and related compounds.[7][8] A reverse-phase C18 column is typically used.[7] This technique can effectively separate the main product from starting materials and byproducts, allowing for accurate quantification of purity.
Q4: My NMR spectrum shows unexpected peaks. What could they be?
A4: Unexpected peaks could correspond to any of the common impurities listed in A1, or residual solvent.
-
A broad singlet may indicate the carboxylic acid proton of chloroacetic acid.
-
Aromatic signals that do not match the product pattern could belong to unreacted 2-aminobenzothiazole.
-
Check for characteristic peaks of your reaction solvent (e.g., Acetone, DMF, Chloroform).
For definitive identification, it is recommended to isolate the impurity by preparative HPLC or column chromatography and perform further characterization using mass spectrometry (MS) and 2D NMR techniques.
Analytical Data for Impurity Identification
The following table provides typical analytical data for the target compound and potential impurities, which can be used as a reference for HPLC-MS analysis. Retention times (RT) are illustrative for a standard reverse-phase C18 column with a water/acetonitrile gradient.
| Compound Name | Likely Source | Molecular Weight ( g/mol ) | Expected RT (Relative) | Key Mass Spec Ion (ESI+) |
| 2-Aminobenzothiazole | Starting Material | 150.20 | Low | 151.0 [M+H]⁺ |
| Chloroacetic Acid | Hydrolysis of Reagent | 94.50 | Very Low (polar) | N/A (often analyzed in negative mode) |
| This compound | Product | 226.68 | Medium | 227.0 [M+H]⁺ |
| Di-acylated Impurity | Side Reaction | 303.16 | High | 303.0 [M+H]⁺ |
Detailed Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the chloroacetylation of 2-aminobenzothiazole.[3][4]
Materials:
-
2-Amino-1,3-benzothiazole (1.0 equiv)
-
Chloroacetyl chloride (1.2-1.5 equiv)[4]
-
Sodium bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) (3.0 equiv)[3][4]
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1,3-benzothiazole (1.0 equiv) and sodium bicarbonate (3.0 equiv) in acetone.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Add chloroacetyl chloride (1.5 equiv) dropwise to the stirred mixture over 30 minutes, ensuring the temperature remains below 10 °C.[4]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Some procedures may require refluxing for several hours.[3]
-
Monitor the reaction's progress using TLC (e.g., 3:7 Ethyl Acetate:Hexane).
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid precipitate, wash it thoroughly with water, and dry it under a vacuum.
-
Purify the crude product by recrystallization from ethanol to obtain this compound as a crystalline solid.[9]
HPLC Method for Purity Analysis
This protocol provides a general-purpose HPLC method for analyzing the purity of the synthesized product.[7]
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.
-
Column: C18 reverse-phase column (e.g., Waters xBridge BEH; 4.6 mm × 150 mm, 3.5 µm).[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.[7]
-
Injection Volume: 10 µL.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 75 | 25 |
| 6.0 | 2 | 98 |
| 8.0 | 2 | 98 |
| 8.1 | 75 | 25 |
| 10.0 | 75 | 25 |
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized product.
-
Dissolve the sample in 10 mL of acetonitrile to create a 100 µg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visual Workflow and Pathway Diagrams
The following diagrams illustrate the synthesis, potential side reactions, and the analytical workflow for impurity identification.
Caption: Reaction scheme for the synthesis of the target compound.
Caption: Pathways for the formation of common synthesis impurities.
Caption: Logical workflow for sample analysis and impurity identification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Buy this compound | 3028-02-2 [smolecule.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of N-1,3-Benzothiazol-2-yl-2-chloroacetamide
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of N-1,3-benzothiazol-2-yl-2-chloroacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthesis involves the acylation of 2-aminobenzothiazole with chloroacetyl chloride.[1][2][3][4] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: Which solvents are suitable for this synthesis at an industrial scale?
A2: While laboratory-scale syntheses often use solvents like Dimethylformamide (DMF) or chloroform, scale-up operations may favor other options due to safety, environmental, and cost considerations.[1][2] Toluene, ethyl acetate, or acetone can be effective alternatives. The choice depends on reactant solubility, reaction temperature, and downstream processing requirements.
Q3: What are the primary safety concerns when handling chloroacetyl chloride on a large scale?
A3: Chloroacetyl chloride is a highly reactive, corrosive, and lachrymatory substance. Key safety precautions include using a closed-system for transfers, ensuring adequate ventilation and scrubber systems to handle HCl gas, and requiring personnel to use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and full-face respirators.
Q4: How is the product typically purified after the reaction?
A4: The primary method for purification is recrystallization.[1][5] Common solvents for recrystallization include ethanol or methanol.[1] For large-scale operations, careful control of the cooling profile is essential to achieve consistent crystal size and purity. Slurrying the crude product in a suitable solvent like water or a non-polar solvent can also help remove inorganic salts and unreacted starting materials.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Q: We are experiencing significantly lower yields upon scaling up the synthesis from lab to pilot plant. What are the potential causes and solutions?
A: Low yield during scale-up can be attributed to several factors that are less prominent on a smaller scale.
-
Inadequate Temperature Control: The acylation reaction is exothermic. Poor heat dissipation in a large reactor can lead to localized overheating, causing degradation of reactants and product, and promoting side reactions.
-
Solution: Ensure the reactor has sufficient cooling capacity. Employ a jacketed reactor with a reliable temperature control unit. Control the addition rate of chloroacetyl chloride to manage the rate of heat generation.
-
-
Poor Mixing: Inefficient mixing can lead to localized high concentrations of reactants, resulting in byproduct formation.
-
Solution: Optimize the agitator speed and design (e.g., impeller type) to ensure homogeneity throughout the reaction mass. Baffles within the reactor can also improve mixing efficiency.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Consider extending the reaction time or slightly increasing the temperature after the initial exothermic phase has subsided.
-
-
Product Loss During Work-up: Significant product may be lost during filtration or washing.
-
Solution: Optimize the work-up procedure. Ensure the filtration cake is washed with an appropriate, pre-chilled solvent to minimize dissolution of the product. Analyze the mother liquor and washings for dissolved product to quantify losses.
-
Issue 2: Product Purity Issues & Byproduct Formation
Q: Our final product is off-color and fails to meet purity specifications. What are the likely impurities and how can we prevent them?
A: Purity issues often stem from side reactions or residual starting materials.
-
Presence of Starting Material: Unreacted 2-aminobenzothiazole is a common impurity.
-
Solution: Ensure the stoichiometry is correct, with chloroacetyl chloride used in a slight molar excess. Improve mixing and temperature control to drive the reaction to completion.
-
-
Di-acylation Byproduct: Although less common for this specific substrate, over-acylation is a potential side reaction.
-
Solution: Maintain a controlled reaction temperature, typically at room temperature or slightly below, and control the addition of chloroacetyl chloride.[1]
-
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride can react with moisture to form chloroacetic acid, which can complicate purification.
-
Solution: Use anhydrous solvents and ensure the reactor is dry before starting the reaction. Handle chloroacetyl chloride under an inert atmosphere (e.g., nitrogen).
-
-
Discoloration: The product may darken due to thermal degradation or oxidative processes.
-
Solution: Avoid excessive temperatures during the reaction and drying phases. Consider performing the reaction under an inert atmosphere to prevent oxidation. If the color persists, a charcoal treatment during recrystallization may be effective.
-
Data Presentation
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (10g) | Pilot Scale (10kg) | Key Scale-Up Consideration |
| Reactant | 2-Aminobenzothiazole | 2-Aminobenzothiazole | Ensure consistent purity and particle size of raw material. |
| Reagent | Chloroacetyl Chloride (1.1 eq) | Chloroacetyl Chloride (1.05-1.1 eq) | Controlled, subsurface addition via dosing pump is critical. |
| Base | Triethylamine / K₂CO₃ | K₂CO₃ (preferred) | K₂CO₃ is cheaper, less volatile, and easier to handle on a large scale.[2] |
| Solvent | DMF / Chloroform (10-20 vol) | Toluene / Ethyl Acetate (5-10 vol) | Selection based on safety, cost, and ease of recovery. |
| Temperature | 0°C to Room Temp | 10-25°C | Efficient heat removal is paramount to prevent runaway reactions. |
| Reaction Time | 2-4 hours | 4-8 hours (including addition) | Monitor by in-process controls (IPC) like HPLC. |
| Typical Yield | 80-90% | 75-85% | Yields may be slightly lower due to handling losses. |
| Purification | Recrystallization (Ethanol) | Recrystallization (Ethanol) | Controlled cooling rate is crucial for crystal size distribution (CSD). |
Experimental Protocols & Methodologies
Representative Laboratory-Scale Protocol
-
Setup: Equip a 1 L round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charging: Charge 2-aminobenzothiazole (30.0 g, 0.2 mol) and potassium carbonate (30.4 g, 0.22 mol) into the flask. Add 300 mL of acetone.
-
Cooling: Cool the stirred suspension to 10-15°C using an ice bath.
-
Reagent Addition: Add chloroacetyl chloride (24.8 g, 0.22 mol) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 25°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction's completion by TLC.
-
Work-up: Pour the reaction mixture into 1 L of ice water with stirring.
-
Isolation: Filter the resulting precipitate using a Buchner funnel, wash the cake with cold water (2 x 100 mL) to remove inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60°C.
-
Purification: Recrystallize the crude solid from ethanol to yield this compound as a crystalline solid.
Scale-Up Considerations and Modifications
-
Reactor: Use a glass-lined or stainless steel jacketed reactor with appropriate agitation and temperature control.
-
Reagent Addition: Chloroacetyl chloride should be added subsurface via a calibrated dosing pump to prevent splashing and improve dispersion.
-
HCl Off-Gas: The reaction generates HCl gas if a tertiary amine base is used, or proceeds as a salt formation with bases like K₂CO₃. If HCl is evolved, it must be directed to a caustic scrubber system.
-
Filtration and Drying: For large quantities, a centrifuge or a filter press is more efficient than a Buchner funnel. Drying can be performed in a tray dryer or a rotary vacuum dryer.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A decision-making flowchart for troubleshooting low yield in the synthesis process.
References
- 1. This compound | 3028-02-2 | Benchchem [benchchem.com]
- 2. Buy this compound | 3028-02-2 [smolecule.com]
- 3. N-(1,3-BENZOTHIAZOL-2-YL)-2-CHLOROACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on N-1,3-Benzothiazol-2-yl-2-chloroacetamide Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the reaction kinetics of N-1,3-benzothiazol-2-yl-2-chloroacetamide. This resource is designed to address common experimental challenges and provide practical solutions for optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for the synthesis of this compound from 2-aminobenzothiazole and chloroacetyl chloride?
The reaction is expected to proceed via a nucleophilic acyl substitution mechanism. The exocyclic nitrogen atom of 2-aminobenzothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the departure of the chloride leaving group.
Q2: How does solvent polarity generally affect the rate of this type of reaction?
The effect of solvent polarity on the reaction rate depends on the charge distribution in the transition state compared to the reactants. For a reaction where the transition state is more polar than the reactants, polar solvents will stabilize the transition state more than the reactants, thus increasing the reaction rate. Conversely, if the transition state is less polar than the reactants, polar solvents will slow down the reaction. For the N-acylation of 2-aminobenzothiazole, the transition state is likely to be more polar, involving charge separation, so polar solvents are generally expected to accelerate the reaction.
Q3: What is the difference between polar protic and polar aprotic solvents, and how might this choice impact my reaction?
-
Polar protic solvents (e.g., ethanol, methanol, water) have a hydrogen atom bound to an electronegative atom and can form hydrogen bonds. They can solvate both cations and anions effectively.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) have a large dipole moment but lack an acidic proton. They are good at solvating cations but less effective at solvating anions.
In the N-acylation of 2-aminobenzothiazole, a polar aprotic solvent is often preferred. This is because polar protic solvents can form hydrogen bonds with the amine nucleophile, stabilizing it and making it less reactive, which can decrease the reaction rate. Polar aprotic solvents, on the other hand, do not strongly solvate the amine, leaving it more available to react.
Q4: Can the solvent influence the formation of side products?
Yes, the choice of solvent can significantly impact the product distribution. For instance, in the presence of a protic solvent, solvolysis of chloroacetyl chloride could occur, leading to the formation of byproducts. Additionally, the basicity of the solvent or impurities can promote side reactions. Using an inert, aprotic solvent can help minimize these unwanted reactions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inappropriate Solvent Choice: The solvent may not be effectively solvating the transition state, or it may be deactivating the nucleophile. 2. Low Reactant Solubility: One or both reactants may not be sufficiently soluble in the chosen solvent. 3. Presence of Water: Moisture can hydrolyze the chloroacetyl chloride. | 1. Solvent Screening: Test a range of solvents with varying polarities (e.g., a nonpolar solvent like toluene, a polar aprotic solvent like acetonitrile or DMF, and a polar protic solvent like isopropanol) to find the optimal medium. 2. Improve Solubility: Try a co-solvent system or a different solvent in which both reactants are more soluble. Gentle heating may also improve solubility, but monitor for thermal degradation. 3. Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products | 1. Side Reactions with Solvent: The solvent may be participating in the reaction. 2. Di-acylation: The endocyclic nitrogen of the benzothiazole ring might also be acylated. 3. Decomposition: Reactants or products may be unstable under the reaction conditions. | 1. Choose an Inert Solvent: Use a non-reactive solvent like dioxane, THF, or toluene. 2. Control Stoichiometry and Temperature: Use a slight excess of the amine and add the chloroacetyl chloride slowly at a low temperature to improve selectivity for N-acylation of the primary amine. 3. Lower Reaction Temperature: Running the reaction at a lower temperature can often reduce the rate of decomposition and side reactions. |
| Difficult Product Purification | 1. Solvent has a High Boiling Point: Solvents like DMF or DMSO can be difficult to remove completely. 2. Product Co-elutes with Starting Material: The product and starting amine may have similar polarities. | 1. Solvent Selection: If possible, choose a solvent with a lower boiling point for easier removal (e.g., acetonitrile, acetone). If a high-boiling solvent is necessary, use high-vacuum distillation or lyophilization for removal. 2. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase (e.g., alumina). |
Data Presentation
The following table presents hypothetical kinetic data to illustrate the potential influence of solvent properties on the reaction rate of the N-acylation of 2-aminobenzothiazole with chloroacetyl chloride at a constant temperature.
| Solvent | Dielectric Constant (ε) | Reaction Rate Constant (k) (x 10⁻³ M⁻¹s⁻¹) |
| Toluene | 2.4 | 1.5 |
| Chloroform | 4.8 | 5.2 |
| Tetrahydrofuran (THF) | 7.6 | 10.8 |
| Acetone | 20.7 | 25.3 |
| Acetonitrile | 37.5 | 45.1 |
| Dimethylformamide (DMF) | 36.7 | 62.7 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 85.4 |
| Ethanol | 24.6 | 18.9 |
| Methanol | 32.7 | 15.3 |
Note: This data is illustrative and intended to show expected trends. Actual experimental results may vary.
Experimental Protocols
Detailed Methodology for a Kinetic Study of Solvent Effects
This protocol outlines a general procedure for studying the kinetics of the reaction between 2-aminobenzothiazole and chloroacetyl chloride in various solvents.
-
Reagent Preparation:
-
Prepare stock solutions of 2-aminobenzothiazole and chloroacetyl chloride of known concentrations in each of the selected anhydrous solvents.
-
It is recommended to use a concentration range where the reaction can be monitored over a reasonable time scale (e.g., 0.01 - 0.1 M).
-
-
Reaction Setup:
-
Equilibrate the stock solutions and the reaction vessel to the desired constant temperature using a thermostated water bath or a reaction block.
-
In a typical experiment, add a known volume of the 2-aminobenzothiazole solution to the reaction vessel.
-
Initiate the reaction by adding a known volume of the chloroacetyl chloride solution. Start a timer immediately upon addition.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a solution that will stop the reaction (e.g., a solution of a primary amine like aniline that will react with any remaining chloroacetyl chloride).
-
Analyze the concentration of the product (this compound) or the disappearance of the reactant (2-aminobenzothiazole) using a suitable analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method as it allows for the separation and quantification of all components in the reaction mixture.
-
Gas Chromatography (GC): Suitable if the compounds are volatile and thermally stable.
-
UV-Vis Spectroscopy: Can be used if there is a significant difference in the absorbance spectra of the reactants and products at a specific wavelength.
-
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
Assuming the reaction is second-order (first-order in each reactant), the rate law is: Rate = k[2-aminobenzothiazole][chloroacetyl chloride].
-
The second-order rate constant (k) can be determined from the integrated rate law or by using the initial rates method.
-
Repeat the experiment in each of the selected solvents to determine the rate constant as a function of the solvent.
-
Mandatory Visualization
Technical Support Center: Purification of N-1,3-benzothiazol-2-yl-2-chloroacetamide
This guide provides troubleshooting advice and frequently asked questions regarding the purification of N-1,3-benzothiazol-2-yl-2-chloroacetamide, a key intermediate in pharmaceutical research.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
The most frequently cited and straightforward method for purification is recrystallization.[1][2][3][4] This technique is effective in removing unreacted starting materials and by-products from the synthesis, which typically involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride.[1][2]
Q2: Which solvents are recommended for the recrystallization of this compound?
Several solvents have been successfully used for the recrystallization of this compound. The choice of solvent can impact the yield and purity of the final product. Commonly used solvents include:
Q3: What are the expected yield and melting point after purification?
The yield and melting point are key indicators of purity. A successful purification should result in:
-
Yield: A reported yield after recrystallization from anhydrous ethanol is 86.8%.[4]
-
Melting Point: The reported melting point is in the range of 156.5–159.3°C, which can vary depending on the specific synthetic and purification conditions.[1]
Q4: Are there alternative purification methods to recrystallization?
Yes, if recrystallization does not yield a product of sufficient purity, column chromatography is a viable alternative. For similar benzothiazole derivatives, a mixture of dichloromethane and methanol has been used as the eluent.[5]
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Possible Causes:
-
Incomplete Precipitation: The product may not have fully crystallized out of the solution.
-
Product Loss During Transfer: Significant amounts of the compound may be lost during filtration and washing steps.
-
Incorrect Solvent Choice: The chosen solvent may be too good a solvent for the compound, even at low temperatures.
Solutions:
-
Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.
-
Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to minimize dissolution of the product.
-
Solvent System: If the yield remains low, consider experimenting with a different recrystallization solvent or a mixed solvent system.
Issue 2: Product Purity is Low (Verified by melting point or spectroscopy)
Possible Causes:
-
Incomplete Removal of Starting Materials: Unreacted 2-aminobenzothiazole or chloroacetyl chloride may still be present.
-
Presence of By-products: Side reactions may have led to the formation of impurities that co-crystallize with the product.
-
Trapped Solvent: Solvent molecules may be trapped within the crystal lattice.
Solutions:
-
Recrystallization Technique: Perform a second recrystallization. Ensure the solution cools slowly to allow for the formation of well-defined crystals, which are less likely to trap impurities.
-
Activated Carbon: If colored impurities are present, add a small amount of activated carbon to the hot solution before filtering it.
-
Column Chromatography: If recrystallization fails to improve purity, column chromatography is the recommended next step.[5]
-
Drying: Dry the purified crystals thoroughly under vacuum to remove any residual solvent. Traces of moisture have been noted to significantly lower the melting point of similar compounds.[6]
Data Summary
| Purification Method | Solvent/Eluent | Reported Yield | Melting Point (°C) | Reference |
| Recrystallization | Anhydrous Ethanol | 86.8% | Not specified | [4] |
| Recrystallization | Ethanol | Not specified | Not specified | [1][3] |
| Recrystallization | Methanol | Not specified | Not specified | [1][3] |
| Column Chromatography | Dichloromethane/Methanol | Not specified | Not specified | [5] |
Experimental Protocols
Recrystallization Protocol (General):
-
Transfer the crude this compound to a clean Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat briefly.
-
Perform a hot filtration to remove any insoluble impurities (and activated carbon, if used).
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Purification Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
managing temperature control in "N-1,3-benzothiazol-2-yl-2-chloroacetamide" synthesis
Welcome to the technical support center for the synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to help you manage critical temperature control parameters and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide?
The optimal temperature for this acylation reaction is between 0°C and 5°C.[1][2][3] Maintaining the reaction in an ice-cold condition, for instance by using an ice bath, is critical for success.[4]
Q2: Why is strict temperature control so important for this reaction?
The reaction between 2-aminobenzothiazole and chloroacetyl chloride is highly exothermic. Without strict temperature control, the heat generated can lead to several undesirable outcomes:
-
Increased Side Reactions: Higher temperatures can promote the formation of impurities, resulting in a lower purity of the final product.
-
Product/Reagent Decomposition: The starting materials or the desired product may decompose at elevated temperatures, often indicated by a darkening of the reaction mixture.
-
Reduced Yield: Both side reactions and decomposition contribute directly to a lower overall yield of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.[3]
Q3: How should the chloroacetyl chloride be added to the reaction mixture?
Chloroacetyl chloride must be added dropwise to the cooled solution of 2-aminobenzothiazole.[2] A slow, controlled addition using a dropping funnel allows the cooling bath to dissipate the heat generated from the exothermic reaction, preventing dangerous temperature spikes.
Q4: What type of cooling bath is recommended?
A standard ice-water bath is typically sufficient to maintain the 0-5°C range. For more precise control or larger-scale reactions, an ice-salt bath can be used to achieve temperatures below 0°C.[3][5]
Troubleshooting Guide
Q: My reaction mixture turned dark brown/black after adding chloroacetyl chloride. What went wrong?
A: A dark coloration is a strong indicator of decomposition due to excessive heat. This typically happens when the chloroacetyl chloride is added too quickly, overwhelming the cooling system and causing a rapid temperature increase.
-
Immediate Action: Halt the addition of chloroacetyl chloride immediately. Ensure your cooling bath is functioning effectively.
-
Prevention: For future attempts, reduce the rate of addition significantly. Ensure the reaction flask is adequately submerged in the ice bath and that the mixture is being stirred vigorously to promote even heat distribution.
Q: The final yield of my product is very low. Could temperature be the cause?
A: Yes, poor temperature control is a primary cause of low yields. If the temperature rises above the optimal 0-5°C range, side reactions become more prevalent, consuming your starting materials to create unwanted byproducts instead of the desired product. Review your temperature monitoring logs and the rate of addition.
Q: My TLC analysis shows multiple spots, indicating an impure product. How can I improve the purity?
A: The presence of multiple spots points to the formation of side products, which is often a direct consequence of inadequate temperature management. To improve purity:
-
Strict Temperature Adherence: Ensure the temperature does not exceed 5°C at any point during the addition of chloroacetyl chloride.[1][2]
-
Slow, Dropwise Addition: This is the most critical factor. A slower addition rate generates heat more slowly, making it easier to control the temperature.
-
Efficient Stirring: Vigorous stirring ensures that the added chloroacetyl chloride reacts quickly and that "hot spots" do not form within the flask.
Data Presentation
The following table summarizes the expected effects of temperature on key reaction parameters for this synthesis.
| Temperature Range | Expected Yield | Product Purity | Risk of Decomposition | Recommended For |
| 0°C - 5°C | High | High | Low | Optimal Procedure |
| 5°C - 15°C | Moderate | Moderate | Moderate | Sub-optimal; increased side products |
| 15°C - 25°C (RT) | Low to Moderate | Low | High | Not Recommended |
| > 25°C | Very Low | Very Low | Very High | Avoid |
Experimental Protocol
This protocol is a synthesized methodology based on common laboratory practices for this reaction.[2][5]
Materials:
-
2-aminobenzothiazole
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base like NaHCO₃)[1]
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetone, or Benzene)[1][2][5]
-
Ice
-
Deionized water
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminobenzothiazole (1.0 eq) and triethylamine (1.0 eq) in the chosen anhydrous solvent.
-
Cooling: Place the flask in an ice-water bath and stir the mixture for 15-20 minutes until the internal temperature stabilizes between 0°C and 5°C.
-
Controlled Addition: Add chloroacetyl chloride (1.0 eq), dissolved in a small amount of the same anhydrous solvent, to the dropping funnel. Add the solution to the reaction flask dropwise over a period of 30-60 minutes. Ensure the temperature does not rise above 5°C during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2-4 hours while monitoring the reaction progress with Thin Layer Chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt that has precipitated.
-
Transfer the filtrate to a separatory funnel and wash with cold water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting crude solid is then poured into ice-cold water to precipitate the product.[5] The precipitate is filtered, washed with water, and dried. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol.[5][6]
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision path for this synthesis.
Caption: Experimental workflow for the synthesis of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide.
Caption: Troubleshooting decision tree for temperature-related issues in the synthesis.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Buy N-1,3-benzothiazol-2-yl-2-chloroacetamide | 3028-02-2 [smolecule.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of N-1,3-benzothiazol-2-yl-2-chloroacetamide and Other Benzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Biological Performance of Benzothiazole Compounds
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This guide provides a comparative analysis of the bioactivity of a specific derivative, N-1,3-benzothiazol-2-yl-2-chloroacetamide, against other notable benzothiazoles. The following sections present quantitative data from antimicrobial and anticancer studies, detailed experimental protocols for the cited assays, and visualizations of the key signaling pathways implicated in their mechanism of action.
Comparative Bioactivity Data
The following tables summarize the antimicrobial and cytotoxic activities of this compound and a selection of other benzothiazole derivatives. Minimum Inhibitory Concentration (MIC) values are used to compare antimicrobial efficacy, while half-maximal inhibitory concentration (IC50) values are presented for anticancer activity.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | Organism | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 0.5 - 4 | [1] |
| Escherichia coli | 8 - 32 | [1] | |
| Methicillin-resistant S. aureus (MRSA) | 1 - 16 | [1] | |
| 2-(2-chlorophenyl)benzothiazole | Staphylococcus aureus | - | [2] |
| 2-(4-hydroxyphenyl)benzothiazole | Aspergillus niger | - | [2] |
| 2-(4-dimethylaminophenyl)benzothiazole | Staphylococcus aureus | - | [2] |
| Compound 3e (a dialkyne substituted 2-aminobenzothiazole derivative) | Gram-positive/negative bacteria | 3.12 | [3] |
| Ciprofloxacin (Standard) | Gram-positive/negative bacteria | 6.25 | [3] |
Note: A lower MIC value indicates greater antimicrobial potency.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | A549 (Lung Cancer) | 68 (µg/mL) | [4] |
| N-(benzo[d]thiazol-2-yl)acetamide | A549 (Lung Cancer) | Not significantly active | [4] |
| Pd(II) complex of N-(1,3-benzothiazol-2-yl)acetamide | A549 (Lung Cancer) | logIC50 = -4.602 | [5] |
| A2780 (Ovarian Cancer) | logIC50 = -4.757 | [5] | |
| 518A2 (Melanoma) | logIC50 = -4.815 | [5] | |
| Pt(II) complex of N-(1,3-benzothiazol-2-yl)acetamide | A549 (Lung Cancer) | logIC50 = -4.876 | [5] |
| A2780 (Ovarian Cancer) | logIC50 = -4.651 | [5] | |
| 518A2 (Melanoma) | logIC50 = -4.899 | [5] | |
| Naphthalimide-benzothiazole conjugate (Compound 12) | A549 (Lung Cancer) | 0.14 | [6] |
| Naphthalimide-benzothiazole conjugate (Compound 13) | A549 (Lung Cancer) | 0.31 | [6] |
| Benzothiazole derivative (Compound 6b) | MCF-7 (Breast Cancer) | 5.15 | [7] |
| Cisplatin (Standard) | MCF-7 (Breast Cancer) | 13.33 | [7] |
Note: A lower IC50 value indicates greater cytotoxic potency.
Experimental Protocols
Detailed methodologies for the key bioactivity assays are provided below to ensure reproducibility and facilitate comparative analysis.
Synthesis of this compound
A common synthetic route involves the reaction of 2-aminobenzothiazole with chloroacetyl chloride.[1][8]
Procedure:
-
Dissolve 2-aminobenzothiazole in a suitable solvent such as benzene or acetone.
-
Add a base, for instance, triethylamine or sodium bicarbonate, to the solution and stir at a reduced temperature (e.g., 5°C).
-
After a short period of stirring (e.g., 30 minutes), add chloroacetyl chloride dropwise to the mixture.
-
Continue stirring for several hours at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.
Procedure:
-
Preparation of Microplates: Dispense a sterile broth medium into all wells of a 96-well microtiter plate.
-
Serial Dilution of Compounds: Prepare a stock solution of the test compound. Perform a two-fold serial dilution of the compound in the microtiter plate wells, creating a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Testing: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Signaling Pathway Visualizations
Several benzothiazole derivatives exert their anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. The following diagrams, generated using the DOT language, illustrate the implicated pathways.
References
- 1. This compound | 3028-02-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnu.ac.bd [jnu.ac.bd]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and photobiological applications of naphthalimide–benzothiazole conjugates: cytotoxicity and topoisomerase IIα inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
A Comparative Analysis of N-1,3-benzothiazol-2-yl-2-chloroacetamide Derivatives: Unveiling their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The N-1,3-benzothiazol-2-yl-2-chloroacetamide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of these derivatives, focusing on their anticancer and antimicrobial properties. By presenting available experimental data, detailed methodologies, and insights into their mechanisms of action, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Data Presentation
The following tables summarize the biological activity of various this compound and related benzothiazole derivatives. It is important to note that the data is compiled from multiple studies, and direct comparison of absolute values should be approached with caution due to variations in experimental conditions, cell lines, and bacterial strains used.
Anticancer Activity
The anticancer potential of benzothiazole acetamide derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are commonly used metrics to quantify this activity, with lower values indicating higher potency.
| Compound ID/Description | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |
| N-(4-(benzo[d]thiazol-2-yl)-2-chlorophenyl)-2-(4-chlorophenylthio)acetamide | - | GI50 = 7.18 x 10⁻² (HOP-92, non-small cell lung cancer) | [1] |
| Substituted thioxothiazolidine acetamide benzothiazole derivative | - | Potent anticancer activity | [1][2] |
| N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-3-(4-chlorophenyl)propanamide | - | Interesting anticancer activities | [1][2] |
| Substituted chlorophenyl oxothiazolidine based benzothiazole | HeLa | IC50 = 9.76 | [1][2] |
| Pyrazole containing benzothiazole derivatives | 60 human tumor cell lines | Low µM to sub-µM GI50 | [2] |
| Pyridine containing piperazine benzothiazole derivative | HCT-116, MCF-7, HUH-7 | GI50 = 7.9, 9.2, 3.1 respectively | [2] |
| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio) acetamide | CCRF-CEM (leukemia) | CC50 = 8 | [1] |
| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamide | CCRF-CEM (leukemia) | CC50 = 12 | [1] |
| Substituted methoxybenzamide benzothiazole | Various | IC50 = 1.1 - 8.8 | [1] |
| N'-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3, LNCaP | IC50 = 19.9, 11.2 (µg/mL) | [1] |
Antimicrobial Activity
Several this compound derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is the standard measure of antibacterial efficacy, representing the lowest concentration of a compound that inhibits visible bacterial growth.
| Compound ID/Description | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| N-(benzo[d]thiazol-2-yl)-2-chloroacetamides (most potent) | Various | Low MIC values | [3] |
| N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | S. aureus | 12.5 | [4] |
| B. subtilis | 6.25 | [4] | |
| E. coli | 3.125 | [4] | |
| P. aeruginosa | 6.25 | [4] | |
| N-(6-nitro-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide | Various | Good antimicrobial potential | [4] |
| N-(4-Acetyl-phenyl)-2-(benzothiazole-2-ylsulfanyl)-acetamide derivatives | Gram-positive strains | 15.62 - 125 | [5] |
| Dialkyne substituted 2-aminobenzothiazole derivative (3e) | Gram-positive & Gram-negative | 3.12 | [6] |
| Novel Schiff bases of benzothiazole | Various | - | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of results. Below are the methodologies for the key assays used to evaluate the anticancer and antimicrobial activities of this compound derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of the title compounds involves the reaction of a substituted 2-aminobenzothiazole with chloroacetyl chloride in the presence of a base. Further derivatization can be achieved by nucleophilic substitution of the chlorine atom in the acetamide side chain.
General Procedure:
-
Synthesis of the N-(substituted-1,3-benzothiazol-2-yl)-2-chloroacetamide intermediate: To a solution of the appropriately substituted 2-aminobenzothiazole in a suitable solvent (e.g., dimethylformamide), a base such as triethylamine is added. The mixture is cooled in an ice bath, and chloroacetyl chloride is added dropwise with stirring. The reaction is typically stirred for several hours at room temperature. The product is then precipitated by pouring the reaction mixture into ice-cold water, filtered, washed, and purified by recrystallization.
-
Synthesis of final derivatives: The N-(substituted-1,3-benzothiazol-2-yl)-2-chloroacetamide intermediate is reacted with various nucleophiles (e.g., substituted amines, thiols) in a suitable solvent and in the presence of a base (e.g., potassium carbonate). The reaction mixture is heated under reflux for a specified period. After completion, the product is isolated by filtration and purified by recrystallization.
Characterization of the synthesized compounds is typically performed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range of 0.01 to 100 µM) and incubated for 48-72 hours. A control group with no compound treatment is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is determined by the broth microdilution method, which is a standardized and widely used technique.
Protocol:
-
Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL. A positive control (broth with bacteria) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of bacteria.
Mandatory Visualization
Experimental Workflow for Anticancer and Antimicrobial Screening
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Workflow for synthesis and screening of benzothiazole derivatives.
EGFR/PI3K/AKT/mTOR Signaling Pathway in Cancer
Several studies suggest that benzothiazole derivatives may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The EGFR/PI3K/AKT/mTOR pathway is a frequently dysregulated cascade in many cancers and a potential target for these compounds.
Caption: EGFR/PI3K/AKT/mTOR signaling pathway and potential inhibition sites.
Conclusion and Future Directions
The this compound scaffold continues to be a promising starting point for the development of novel anticancer and antimicrobial agents. The available data, while fragmented, consistently demonstrates the potential of these derivatives. Structure-activity relationship studies have indicated that substitutions on both the benzothiazole ring and the acetamide side chain can significantly influence biological activity.
Future research should focus on systematic studies of a series of derivatives to establish clear structure-activity relationships. A comprehensive investigation of their mechanism of action, particularly their effects on key signaling pathways like the EGFR/PI3K/AKT/mTOR cascade, will be crucial for the rational design of more potent and selective therapeutic agents. The development of derivatives with improved pharmacokinetic and safety profiles will be the ultimate goal for their successful translation into clinical candidates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of N-1,3-benzothiazol-2-yl-2-chloroacetamide by HPLC and Alternative Methods
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and novel chemical entities is of paramount importance for safety and efficacy. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of "N-1,3-benzothiazol-2-yl-2-chloroacetamide," a significant benzothiazole derivative with noted biological activities.[1][2][3][4] The performance of HPLC is objectively compared against other robust analytical techniques, including Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). This document is intended for researchers, scientists, and drug development professionals, offering supporting experimental data and detailed methodologies.
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5][6] A validated HPLC method provides a reliable means to separate, identify, and quantify the main compound and its potential impurities.
A reverse-phase HPLC method is proposed for the purity validation of this compound. The following protocol is based on common practices for the analysis of benzothiazole derivatives.
| Parameter | Specification |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm (UV Detector) |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL solution in Acetonitrile:Water (1:1) |
The validation of the HPLC method ensures its suitability for the intended purpose. The workflow involves assessing specificity, linearity, accuracy, precision, and sensitivity.
Comparison with Alternative Purity Analysis Methods
While HPLC is a powerful tool, orthogonal methods are often employed to gain a more comprehensive understanding of a compound's purity profile.[7] Techniques such as qNMR, GC-MS, and LC-MS offer different selectivity and detection principles.
qNMR is an absolute quantification method that does not require a reference standard of the analyte itself, which is a significant advantage for novel compounds.[7][8][9] It provides structural information and can quantify the analyte against a certified internal standard.
Experimental Protocol for qNMR:
-
Instrument: 400 MHz NMR Spectrometer
-
Internal Standard: Maleic Anhydride (certified reference material)
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6)
-
Procedure: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial. Dissolve in 0.75 mL of DMSO-d6. Acquire the 1H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.
-
Quantification: Calculate purity by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard.
GC-MS is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[5][6]
Experimental Protocol for GC-MS:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Start at 50°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min)
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it excellent for identifying and quantifying trace-level impurities.[6][10][11]
Experimental Protocol for LC-MS:
-
LC System: UHPLC system with conditions similar to the HPLC method, but potentially with a smaller particle size column (e.g., sub-2 µm) for better resolution.
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Full scan mode for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of known impurities.
Performance Comparison
The choice of analytical technique depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each method for the purity validation of this compound.
| Parameter | HPLC-UV | qNMR | GC-MS | LC-MS |
| Principle | Chromatographic separation with UV detection | Nuclear magnetic resonance | Chromatographic separation of volatile compounds with mass detection | Chromatographic separation with mass detection |
| Primary Use | Main component assay, non-volatile impurities | Absolute purity determination, structural confirmation | Volatile impurities, residual solvents | Impurity identification and quantification |
| Linearity (r²) | > 0.999 | Intrinsically linear[8] | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 90-110% | 95-105% |
| Precision (%RSD) | < 2% | < 1% | < 10% | < 5% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.1% | ppm levels | < 0.01% |
| Reference Standard | Required for analyte | Required for internal standard only[8] | Required for analytes | Required for analytes |
| Throughput | High | Medium | High | High |
Logical Workflow Comparison
The workflows for purity assessment using these techniques differ in their approach, from initial screening to final purity assignment.
Conclusion
The purity validation of this compound by HPLC-UV is a robust and reliable method for routine quality control, providing excellent precision and accuracy for quantifying the main component and known impurities. However, a comprehensive purity assessment benefits significantly from the application of orthogonal techniques.
-
qNMR offers a distinct advantage in providing an absolute purity value without the need for an analyte-specific reference standard, making it invaluable during early-stage development.[7][8][12]
-
GC-MS is essential for controlling volatile impurities and residual solvents, which are not typically detected by HPLC.
-
LC-MS provides unparalleled sensitivity and specificity for the identification and quantification of trace-level impurities and degradation products, which is critical for ensuring the safety of the drug substance.[10][11]
For researchers and drug development professionals, a combination of these methods provides the most complete and accurate picture of the purity of this compound. The use of HPLC for primary quantification, supported by qNMR for absolute purity assignment and GC-MS/LC-MS for specific impurity profiling, represents a comprehensive and scientifically sound validation strategy.
References
- 1. This compound | 3028-02-2 | Benchchem [benchchem.com]
- 2. Buy this compound | 3028-02-2 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]
- 5. pathogenia.com [pathogenia.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ojs.chimia.ch [ojs.chimia.ch]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Efficacy of N-1,3-benzothiazol-2-yl-2-chloroacetamide and Known Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial efficacy of the novel compound N-1,3-benzothiazol-2-yl-2-chloroacetamide with established antibiotics, namely Ciprofloxacin, Ampicillin, and Tetracycline. The information presented herein is intended to support researchers and professionals in the field of drug development in evaluating the potential of this benzothiazole derivative as a future antimicrobial agent.
Executive Summary
This compound, a member of the benzothiazole class of heterocyclic compounds, has demonstrated notable in vitro antimicrobial activity. This guide synthesizes available data to compare its efficacy against that of widely used antibiotics. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) values against key Gram-positive and Gram-negative bacteria. While data for the specific target compound is emerging, this guide also draws upon findings for structurally similar benzothiazole derivatives to provide a broader context for its potential antimicrobial profile.
Comparative Efficacy Data
The antimicrobial efficacy of this compound and standard antibiotics is summarized in Table 1. The data indicates that the compound exhibits strong bactericidal effects against Staphylococcus aureus and moderate activity against Escherichia coli. It is important to note that the direct comparative data under identical experimental conditions is limited, and the presented values are aggregated from various sources.
Table 1: Minimum Inhibitory Concentration (MIC) Data Comparison
| Compound | Target Organism | MIC (µg/mL) |
| This compound | Staphylococcus aureus | 8 |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 | |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 2.0 |
| Escherichia coli | 0.015 - 1.0 | |
| Pseudomonas aeruginosa | 0.25 - 4.0 | |
| Ampicillin | Staphylococcus aureus | 0.25 - 2.0 |
| Escherichia coli | 2.0 - 8.0 | |
| Pseudomonas aeruginosa | >128 | |
| Tetracycline | Staphylococcus aureus | 0.5 - 4.0 |
| Escherichia coli | 2.0 - 16.0 | |
| Pseudomonas aeruginosa | 16 - 128 |
Note: MIC values for known antibiotics can vary depending on the specific strain and testing conditions.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the evaluation of antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Inoculum Preparation:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) are cultured on appropriate agar plates for 18-24 hours.
-
Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
The suspension is further diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Assay Procedure:
-
The test compound and standard antibiotics are serially diluted in CAMHB in a 96-well microtiter plate.
-
An equal volume of the standardized bacterial inoculum is added to each well.
-
The plates are incubated at 35-37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth.
Zone of Inhibition by Agar Disk Diffusion Method (Kirby-Bauer Test)
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.
a. Inoculum Preparation:
-
A bacterial inoculum is prepared as described for the broth microdilution method.
b. Assay Procedure:
-
A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Paper disks impregnated with a known concentration of the test compound or standard antibiotic are placed on the agar surface.
-
The plates are incubated at 35-37°C for 16-24 hours.
-
The diameter of the zone of no bacterial growth around each disk is measured in millimeters. The size of the zone is indicative of the antimicrobial's efficacy.
Mechanism of Action
This compound
The precise mechanism of action for this compound is still under investigation. However, studies on benzothiazole derivatives suggest that their antimicrobial activity may stem from the inhibition of essential bacterial enzymes. One of the primary proposed targets is DNA gyrase , a type II topoisomerase crucial for bacterial DNA replication. By inhibiting DNA gyrase, these compounds can disrupt DNA synthesis, leading to bacterial cell death.
Caption: Proposed mechanism of action for this compound.
Known Antibiotics
-
Ciprofloxacin (A Quinolone): Ciprofloxacin also targets and inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This inhibition leads to breaks in the bacterial chromosome and ultimately cell death.
-
Ampicillin (A β-Lactam): Ampicillin inhibits the synthesis of the bacterial cell wall by binding to and inactivating penicillin-binding proteins (PBPs). This disruption of the cell wall integrity leads to cell lysis and death.
-
Tetracycline: Tetracycline inhibits bacterial protein synthesis by reversibly binding to the 30S ribosomal subunit. This prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby halting the elongation of the polypeptide chain.
Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the initial screening and evaluation of a novel antimicrobial compound.
Caption: Experimental workflow for antimicrobial drug discovery.
Conclusion
This compound demonstrates promising in vitro antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. While its efficacy against the tested Gram-negative bacteria is moderate and generally lower than that of ciprofloxacin, it presents a scaffold for further optimization. The development of novel antimicrobial agents is critical in the face of rising antibiotic resistance, and benzothiazole derivatives represent a class of compounds worthy of continued investigation. Further studies are warranted to elucidate the precise mechanism of action, evaluate the in vivo efficacy and safety profile, and explore structure-activity relationships to enhance the antimicrobial spectrum and potency of this and related compounds.
Unveiling the Three-Dimensional Architecture: A Comparative Guide to the X-ray Crystallographic Analysis of N-1,3-Benzothiazol-2-yl-2-chloroacetamide
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount for rational drug design and structure-activity relationship studies. This guide provides a comprehensive structural analysis of N-1,3-benzothiazol-2-yl-2-chloroacetamide based on X-ray crystallography data, comparing it with structurally related compounds to offer a deeper understanding of its solid-state conformation and intermolecular interactions.
This compound is a derivative of benzothiazole, a heterocyclic scaffold known for a wide range of biological activities, including antimicrobial and antitumor properties.[1][2] The chloroacetamide group introduces a reactive site, making it a valuable intermediate for further chemical modifications.[2] Elucidating its crystal structure provides critical insights into its molecular geometry, which can influence its biological target interactions.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters of this compound and two related benzothiazole derivatives, offering a clear comparison of their solid-state structures.
| Parameter | This compound | N-(1,3-Benzothiazol-2-yl)acetamide | N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate |
| Chemical Formula | C₉H₇ClN₂OS | C₉H₈N₂OS | C₁₆H₁₃ClN₂OS·H₂O |
| Molecular Weight | 226.68 g/mol | 192.24 g/mol | 334.81 g/mol |
| Crystal System | Monoclinic[3] | Monoclinic[4] | Triclinic[5] |
| Space Group | P2₁/c[3] | Not specified | P-1[5] |
| Unit Cell Dimensions | a = 11.1852(4) Å, b = 7.4037(4) Å, c = 20.9189(8) Å, β = 94.408(3)°[4] | a = 7.2771(3) Å, b = 9.2568(5) Å, c = 12.0851(5) Å, α = 83.948(4)°, β = 84.306(3)°, γ = 72.133(4)°[5] | |
| Dihedral Angle | 0.18° (between benzothiazole and phenyl rings)[3] | 2.7(4)° and 7.2(2)° (between benzothiazole ring and acetamide group for two independent molecules)[4] | 79.3(6)° (between benzothiazole ring system and methylphenyl ring)[5] |
| Key Intermolecular Interactions | N-H···O hydrogen bonds involving a water molecule[3] | N—H···N hydrogen bonds forming R²₂(8) graph set motifs, linking molecules into dimers[4] | O—H⋯N, O—H⋯O and N—H⋯O hydrogen bonds involving the water molecule, and weak C—H⋯O, C—H⋯Cg and π–π stacking interactions[5] |
Experimental Protocols
The determination of a crystal structure by X-ray crystallography involves a series of well-defined steps, from material synthesis and crystal growth to data collection and structure refinement.
Synthesis of this compound
The synthesis of the title compound is typically achieved through the chloroacetylation of 2-aminobenzothiazole.[2]
Materials:
-
2-aminobenzothiazole
-
Chloroacetyl chloride
-
Potassium carbonate or other suitable base
-
Chloroform or another appropriate solvent
Procedure:
-
Dissolve 2-aminobenzothiazole in a suitable solvent like chloroform.
-
Add a base, such as potassium carbonate, to the mixture.
-
Slowly add chloroacetyl chloride to the reaction mixture under reflux conditions.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, the reaction mixture is typically poured into ice water to precipitate the product.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to obtain single crystals suitable for X-ray diffraction.[4]
X-ray Data Collection and Structure Refinement
The following is a generalized protocol for single-crystal X-ray diffraction analysis, based on methodologies reported for similar compounds.[3][4][5]
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Oxford Diffraction Xcalibur Eos Gemini or Agilent Xcalibur) equipped with a CCD detector and using Mo Kα radiation (λ = 0.71073 Å).
Procedure:
-
Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is maintained at a low temperature (e.g., 173 K or 296 K) to minimize thermal vibrations.[3][5] The diffractometer collects a series of diffraction patterns by rotating the crystal in the X-ray beam.
-
Data Reduction: The collected raw data is processed to correct for various factors, including background noise, Lorentz factor, and polarization. Cell refinement and data reduction are performed using software like CrysAlis RED.[5]
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. Programs like SHELXS97 or SUPERFLIP can be used for this purpose.[4][5]
-
Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². This process refines the atomic positions, and thermal parameters. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3][4] Software such as SHELXL97 or SHELXL2013 is commonly used for refinement.[4][5]
-
Visualization and Analysis: The final crystal structure is visualized using software like SHELXTL or OLEX2, and intermolecular interactions are analyzed.[4][5]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the structural analysis of this compound using X-ray crystallography.
Caption: Workflow for X-ray crystallographic analysis.
References
- 1. This compound | 3028-02-2 | Benchchem [benchchem.com]
- 2. Buy this compound | 3028-02-2 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. N-(1,3-Benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity of N-1,3-benzothiazol-2-yl-2-chloroacetamide Derivatives in Cancer Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the cytotoxic effects of N-1,3-benzothiazol-2-yl-2-chloroacetamide and its derivatives against various cancer cell lines. The data presented herein is compiled from multiple studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the anticancer potential of this class of compounds.
Data Summary
The cytotoxic activity of this compound and its derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of various benzothiazole derivatives across different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| N-(1,3-benzothiazol-2-yl)-2-chloroacetamide | MCF-7 (Breast) | Data not specified | [1] |
| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide (Compound 8a) | HeLa (Cervical) | 1.3 ± 0.14 | [2] |
| U87 (Glioblastoma) | 2.1 ± 0.23 | [2] | |
| A549 (Lung) | > 50 | [2] | |
| Doxorubicin (Standard Drug) | HeLa (Cervical) | 2.9 - 3.22 | [2] |
| U87 (Glioblastoma) | 0.05 | [2] | |
| A549 (Lung) | 8.64 nM - >20 µM | [2] | |
| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(4-(benzo[d]thiazol-2-yl)-3-chlorophenyl) acetamide (BTA 13) | Various (60 human tumor cell lines) | Less active | [3] |
| N-(4-(benzo[d]thiazol-2-yl)phenyl) acetamide (BTA 14) | Various (60 human tumor cell lines) | Active | [3] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (Compound A) | A549 (Lung) | 68 µg/mL | [4] |
| 6-nitrobenzo[d]thiazol-2-ol (Compound C) | A549 (Lung) | 121 µg/mL | [4] |
| N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11) | U87 (Glioblastoma) | < 0.05 | [5] |
| HeLa (Cervical) | < 0.05 | [5] | |
| Benzothiazole derivative 4d | C6 (Rat brain glioma) | 0.1 | [6] |
| NIH3T3 (Mouse embryo fibroblast) | 0.1 | [6] | |
| Benzothiazole derivative 4a | C6 (Rat brain glioma) | 0.03 | [6] |
| NIH3T3 (Mouse embryo fibroblast) | 0.2 | [6] |
Experimental Protocols
The evaluation of the cytotoxic activity of this compound derivatives is primarily conducted using cell-based assays. The following is a generalized protocol based on methodologies reported in the cited literature.
Cell Culture and Treatment:
-
Cell Lines: A variety of human cancer cell lines are used, including but not limited to MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HeLa (cervical carcinoma), U87 (glioblastoma), and PANC-1 (pancreatic cancer).[2][7][8] Normal cell lines, such as NIH3T3 (mouse embryo fibroblast), are often included to assess selectivity.[6][7]
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
Compound Preparation: The benzothiazole derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations for treatment.
-
Cell Seeding and Treatment: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug like Doxorubicin) are included in each experiment.[2]
Cytotoxicity Assessment (MTT Assay):
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay widely used to assess cell viability.[7][9]
-
Incubation: Following treatment with the compounds for a specified period (e.g., 24, 48, or 72 hours), the MTT reagent is added to each well.[3]
-
Formazan Formation: The plate is incubated for an additional few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A flowchart illustrating the key steps involved in determining the cytotoxicity of chemical compounds using a cell-based assay.
Potential Signaling Pathway for Benzothiazole Derivative-Induced Apoptosis
Caption: A diagram depicting a potential mechanism of action where benzothiazole derivatives may induce apoptosis by modulating the PI3K/AKT signaling pathway and upregulating pro-apoptotic proteins.[5][10]
Mechanism of Action
Several studies suggest that benzothiazole derivatives exert their anticancer effects through the induction of apoptosis (programmed cell death).[6][8] The novel benzothiazole derivative PB11, for instance, has been shown to be highly cytotoxic to U87 and HeLa cells at nanomolar concentrations.[5] Its mechanism of action is linked to the suppression of the PI3K/AKT signaling pathway, which is often aberrantly activated in cancer.[5] Treatment with PB11 led to an upregulation of caspase-3 and cytochrome c, key executioners of apoptosis.[5]
Furthermore, investigations into other 2-substituted benzothiazoles have revealed their ability to downregulate EGFR activity and modulate key signaling pathways, including JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, ultimately leading to apoptosis.[10] Some derivatives have also been found to inhibit de novo purine synthesis, thereby suppressing nucleic acid synthesis in cancer cells.[11] The induction of apoptosis is a crucial mechanism for eliminating cancerous cells, and the activation of caspases, such as Caspase-3, is a hallmark of this process.[2]
References
- 1. This compound | 3028-02-2 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. europeanreview.org [europeanreview.org]
- 4. jnu.ac.bd [jnu.ac.bd]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. jchr.org [jchr.org]
- 10. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-1,3-benzothiazol-2-yl-2-chloroacetamide Activity with Established Inhibitors
A Guide for Researchers and Drug Development Professionals
N-1,3-benzothiazol-2-yl-2-chloroacetamide, a member of the versatile benzothiazole class of heterocyclic compounds, has demonstrated a broad spectrum of biological activities, positioning it as a compound of interest for further investigation in drug discovery. This guide provides a comparative overview of the reported activities of this compound and its derivatives against established inhibitors in the fields of bacteriology, oncology, and metabolic disorders. The data presented herein is compiled from various studies and aims to offer a structured reference for researchers, scientists, and drug development professionals.
It is important to note that while the primary focus is on this compound, direct comparative data with established inhibitors is limited in publicly available literature. Therefore, this guide also incorporates data from closely related benzothiazole derivatives to provide a broader context for its potential efficacy.
Antibacterial Activity
Benzothiazole derivatives have shown promising antibacterial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against common bacterial strains, with Ciprofloxacin serving as an established antibiotic for comparison.
Table 1: Antibacterial Activity of Benzothiazole Derivatives Compared to Ciprofloxacin
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzothiazole Derivative (Representative) | Staphylococcus aureus | 0.5 - 4 | [1] |
| Methicillin-resistant S. aureus (MRSA) | 1 - 16 | [1] | |
| Escherichia coli | 8 - 32 | [1] | |
| Ciprofloxacin (Established Antibiotic) | Staphylococcus aureus | 0.25 - 2 | [2] |
| Escherichia coli | 0.015 - 1 | [2] |
Anticancer Activity
The cytotoxic effects of benzothiazole derivatives have been evaluated against various cancer cell lines. This section compares the half-maximal inhibitory concentration (IC50) of representative benzothiazole compounds with the established chemotherapeutic agent, Doxorubicin, against the MCF-7 human breast cancer cell line.
Table 2: Anticancer Activity of Benzothiazole Derivatives Against MCF-7 Cells Compared to Doxorubicin
| Compound | Cell Line | IC50 (µM) | Reference |
| N-(1,3-benzothiazol-2-yl)-benzamide | MCF-7 | 0.25 | [1] |
| N-(1,3-benzothiazol-2-yl)-urea derivative | HepG2 | 0.41 | [1] |
| Doxorubicin (Established Drug) | MCF-7 | 0.5 - 2.0 | [3] |
Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic target for diabetic complications. Certain benzothiazole derivatives have been investigated as aldose reductase inhibitors. Zopolrestat is an established inhibitor in this class.
Table 3: Aldose Reductase Inhibitory Activity of Benzothiazole Derivatives Compared to Zopolrestat
| Compound | Enzyme Source | IC50 (nM) | Reference |
| 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic acid | Human Placenta | 19 | |
| Zopolrestat (Established Inhibitor) | Human Placenta | 3.1 |
DprE1 Inhibition
Table 4: Comparative Binding Affinity of Benzothiazinone Analogs to DprE1
| Compound | Binding Energy (ΔGbinding) (kcal/mol) | Reference |
| PubChem-155-924-621 (Benzothiazinone analog) | -77.2 | [1] |
| PubChem-127-032-794 (Benzothiazinone analog) | -74.3 | [1] |
| PBTZ169 (Established Inhibitor) | -49.8 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to assess the biological activities discussed.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Aldose Reductase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the aldose reductase enzyme.
-
Enzyme Preparation: Aldose reductase is purified from a source such as rat lens or human placenta.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and the purified enzyme.
-
Inhibition Assay: The test compound at various concentrations is pre-incubated with the enzyme before the addition of the substrate.
-
Enzyme Kinetics: The reaction is initiated by adding the substrate, and the decrease in absorbance at 340 nm due to the oxidation of NADPH is monitored over time using a spectrophotometer.
-
IC50 Determination: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined from the dose-response curve.
DprE1 Inhibition Assay
This assay evaluates the inhibitory effect of a compound on the DprE1 enzyme.
-
Enzyme and Substrate Preparation: Recombinant DprE1 enzyme and its substrate, decaprenylphosphoryl-β-D-ribose (DPR), are prepared.
-
Reaction Setup: The assay is typically performed in a reaction buffer containing the DprE1 enzyme, FAD, and the test compound at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the substrate (DPR) and incubated at 37°C.
-
Quenching and Extraction: The reaction is stopped, and the lipid components are extracted.
-
Analysis: The reaction products are analyzed using techniques such as thin-layer chromatography (TLC) or a coupled-enzyme assay to measure the amount of product formed. The IC50 value is then calculated based on the reduction in enzyme activity.
Visualizations
The following diagrams illustrate the general workflows for the experimental protocols and a simplified representation of a signaling pathway relevant to anticancer activity.
References
- 1. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel, potent aldose reductase inhibitors: 3,4-dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl] methyl]-1-phthalazineacetic acid (zopolrestat) and congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations | PLOS One [journals.plos.org]
Safety Operating Guide
A Guide to the Safe Disposal of N-1,3-benzothiazol-2-yl-2-chloroacetamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of N-1,3-benzothiazol-2-yl-2-chloroacetamide, a compound that, due to its chemical structure, requires careful management as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The structural components of this molecule, specifically the chloroacetamide and benzothiazole moieties, suggest potential toxicity and reactivity.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact, as related compounds can cause skin irritation and allergic reactions.[1][2] |
| Eye Protection | Safety glasses with side-shields or chemical goggles | To protect eyes from dust particles and potential splashes. |
| Respiratory Protection | NIOSH/MSHA approved respirator | Recommended, especially when handling powders, to avoid inhalation of dust.[3][4] |
| Body Protection | Laboratory coat and closed-toe shoes | To protect skin and clothing from contamination. |
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3] Avoid generating dust when handling the solid compound.[1][3][5]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including empty containers and contaminated materials, as hazardous waste.
-
Segregate this waste from non-hazardous materials to prevent cross-contamination.
2. Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (e.g., skull and crossbones for toxicity)
-
The date of accumulation
-
3. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material.[1][3][5]
-
Avoid creating dust. If necessary, gently moisten the material with a suitable solvent (e.g., water, if compatible) to minimize dust generation.
-
Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.
-
Clean the spill area thoroughly with soap and water.[1]
4. Final Disposal:
-
Dispose of the containerized waste through an approved hazardous waste disposal company.[2][3][6] Do not dispose of this chemical down the drain or in regular trash.[2][3]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
Experimental Workflow for Disposal
The following diagram outlines the logical steps for the proper disposal of this compound.
This procedural guidance is based on the known hazards of structurally similar compounds. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) if one becomes available for this compound. By adhering to these steps, you contribute to a safer laboratory environment and ensure responsible chemical waste management.
References
Personal protective equipment for handling N-1,3-benzothiazol-2-yl-2-chloroacetamide
Essential Safety and Handling Guide for N-1,3-benzothiazol-2-yl-2-chloroacetamide
This guide provides crucial safety and logistical information for the handling, use, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment.
Chemical and Hazard Identification
This compound is a benzothiazole derivative.[1][2] It is recognized as a hazardous substance with the following GHS hazard classifications:
| Hazard Class | Hazard Statement | Pictogram |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed[1] | Corrosion, Irritant[1] |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation[1] | Corrosion, Irritant[1] |
| Serious eye damage/eye irritation (Category 1) | H318: Causes serious eye damage[1] | Corrosion, Irritant[1] |
| Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[1] | Corrosion, Irritant[1] |
Due to the presence of the chloroacetamide functional group, this compound is expected to share hazards with 2-chloroacetamide, which is toxic if swallowed, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[3][4][5]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Standards |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. A face shield may be necessary for splash protection.[3][4][6] | OSHA 29 CFR 1910.133 or European Standard EN166.[4][6] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4][6] Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[3] Preventive skin protection (barrier creams) is recommended.[7] | |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced, particularly when handling the powder form to avoid dust inhalation.[4][8] A particulate filter device (EN 143) is recommended.[7] | OSHA 29 CFR 1910.134 or European Standard EN 149.[4][6] |
| Body Protection | Wear appropriate protective clothing to minimize contact with skin.[6] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area. Use local exhaust ventilation to control airborne concentrations.[6][7]
-
Facilities should be equipped with an eyewash station and a safety shower.[6]
Handling Procedures:
-
Read and understand the Safety Data Sheet (SDS) before use.
-
Avoid the formation of dust and aerosols.[3]
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, strong bases, and strong reducing agents.[6][8]
-
Keep containers tightly closed when not in use.[6]
Emergency and Disposal Plan
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[6] Wash contaminated clothing before reuse.[3] |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Spill Response:
-
Evacuate personnel from the area.
-
Wear appropriate personal protective equipment as outlined above.[6]
-
Avoid generating dust.[6]
-
Sweep up the spilled material and place it into a suitable, labeled container for disposal.[6][8]
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan:
-
Dispose of this material and its container as hazardous waste.
-
Contact a licensed professional waste disposal service to dispose of this material.[3]
-
Contaminated packaging should be disposed of as unused product.[3]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
- 1. Buy this compound | 3028-02-2 [smolecule.com]
- 2. This compound | 3028-02-2 | Benchchem [benchchem.com]
- 3. eurofinsus.com [eurofinsus.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemos.de [chemos.de]
- 8. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 9. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
